Barbadin
Description
Properties
IUPAC Name |
3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXPCSXEQQADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165986 | |
| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356568-70-2 | |
| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Barbadin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barbadin is a novel small molecule inhibitor that has emerged as a critical tool for dissecting the intricate signaling pathways of G protein-coupled receptors (GPCRs). Its unique mechanism of action, the selective disruption of the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex, provides a means to uncouple GPCR endocytosis from initial β-arrestin recruitment. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its effects on cellular processes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Introduction to this compound and its Primary Target
This compound was identified through virtual screening and subsequent cell-based assays as a selective inhibitor of the protein-protein interaction between β-arrestin and β2-adaptin. This interaction is a pivotal step in the clathrin-mediated endocytosis of many GPCRs. Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. β-arrestin, in turn, acts as an adaptor, linking the receptor to the AP2 complex and clathrin, thereby initiating the formation of clathrin-coated pits and subsequent receptor internalization.
This compound's significance lies in its ability to specifically block the β-arrestin/AP2 interaction without preventing the initial binding of β-arrestin to the activated GPCR. This allows researchers to investigate the distinct roles of β-arrestin in signaling at the plasma membrane versus its functions in endosomal signaling and receptor trafficking.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the β-arrestin/β2-adaptin interaction . This selective inhibition has been demonstrated for both β-arrestin1 and β-arrestin2 isoforms. Consequently, this compound effectively blocks the agonist-promoted endocytosis of a variety of GPCRs that utilize this pathway for internalization.
Notably, this compound's action is specific. It does not interfere with:
-
β-arrestin-independent endocytosis , such as that of the transferrin receptor.
-
AP2-independent receptor internalization , exemplified by the endothelin-A receptor.
-
The initial recruitment of β-arrestin to the activated GPCR at the plasma membrane .
This specificity makes this compound a precise tool for studying the consequences of inhibiting β-arrestin-mediated endocytosis.
Downstream Signaling Consequences
By inhibiting the formation of the β-arrestin/AP2 complex and subsequent endocytosis, this compound profoundly impacts downstream signaling pathways.
Inhibition of ERK1/2 Activation
For certain GPCRs, such as the V2 vasopressin receptor (V2R), β-arrestin serves as a scaffold for the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway from endosomal compartments. This compound has been shown to completely block V2R-stimulated ERK1/2 activation, indicating that this signaling event is dependent on the formation of the β-arrestin/AP2 complex and/or endocytosis.
Modulation of cAMP Accumulation
This compound has also been observed to blunt the accumulation of cyclic adenosine monophosphate (cAMP) stimulated by agonists for receptors like the V2R and the β2-adrenergic receptor (β2AR). This suggests that the β-arrestin/AP2-dependent processes are involved in the full scope of G protein-dependent signaling, potentially through mechanisms related to receptor desensitization and resensitization.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Target Protein/Process | Receptor Context | Reference |
| IC50 | 19.1 µM | β-arrestin1/β2-adaptin interaction | V2R | |
| IC50 | 15.6 µM | β-arrestin2/β2-adaptin interaction | V2R | |
| Inhibitory Concentration | 50 µM | ERK1/2 Phosphorylation (complete block) | V2R | |
| Inhibitory Concentration | 50 µM | cAMP Accumulation (blunting) | V2R, β2AR | |
| Inhibitory Concentration | 100 µM | GPCR Endocytosis | V2R, β2AR, AT1R |
Table 1: Inhibitory Potency of this compound
| Experimental Condition | This compound Concentration | Agonist | Agonist Concentration | Cell Line | Reference |
| BRET Assay | 100 µM | AVP (for V2R) | 100 nM | HEK293T | |
| BRET Assay | 100 µM | Isoproterenol (for β2AR) | 10 µM | HEK293T | |
| BRET Assay | 100 µM | Angiotensin II (for AT1R) | 100 nM | HEK293T | |
| Co-immunoprecipitation | 50 µM | AVP (for V2R) | 1 µM | HEK293SL | |
| ERK1/2 Phosphorylation | 50 µM | AVP (for V2R) | 100 nM | HEK293T | |
| cAMP Accumulation | 50 µM | AVP (for V2R) | 100 nM | HEK293T | |
| cAMP Accumulation | 50 µM | Isoproterenol (for β2AR) | 10 µM | HEK293T |
Table 2: Experimental Concentrations Used in Key Studies
Experimental Protocols
Detailed methodologies for the key experiments that have defined this compound's mechanism of action are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction
This assay directly measures the proximity between β-arrestin and β2-adaptin in living cells.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding for β-arrestin1/2 fused to Renilla luciferase (Rluc) and β2-adaptin fused to a yellow fluorescent protein (YFP), along with the desired GPCR (e.g., V2R).
-
Cell Plating: Transfected cells are plated in 96-well white opaque microplates.
-
Compound Incubation: Cells are pre-incubated with this compound (e.g., 100 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Agonist Stimulation: The respective GPCR agonist (e.g., 100 nM Arginine Vasopressin for V2R) is added to the wells.
-
BRET Measurement: The Rluc substrate, coelenterazine h, is added, and light emissions are measured at wavelengths corresponding to Rluc (485 nm) and YFP (530 nm) using a microplate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio upon agonist stimulation indicates interaction between β-arrestin-Rluc and β2-adaptin-YFP. The inhibitory effect of this compound is quantified by the reduction in the agonist-induced BRET signal.
Co-immunoprecipitation (Co-IP) of Endogenous AP2 with Flag-β-arrestin
This biochemical assay validates the interaction between β-arrestin and the AP2 complex in a more native cellular environment.
-
Cell Culture and Transfection: HEK293SL cells stably expressing the V2R are transfected with a plasmid encoding Flag-tagged β-arrestin2.
-
Compound Treatment and Stimulation: Cells are pre-treated with this compound (e.g., 50 µM) or DMSO for 20 minutes, followed by stimulation with AVP (1 µM) for short time points (e.g., 2.5 and 5 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing non-denaturing detergents (e.g., 1% NP-40) and protease inhibitors.
-
Immunoprecipitation: The endogenous AP2 complex is immunoprecipitated from the cell lysates using an antibody targeting a subunit of the AP2 complex (e.g., anti-AP1/2) coupled to protein A/G-agarose beads.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The presence of co-immunoprecipitated Flag-β-arrestin2 is detected by Western blotting using an anti-Flag antibody.
GST Pull-Down Assay
This in vitro assay confirms a direct interaction between β-arrestin and β2-adaptin.
-
Protein Expression and Purification: A fragment of β2-adaptin is expressed as a glutathione S-transferase (GST) fusion protein in E. coli and purified on glutathione-Sepharose beads.
-
Cell Lysate Preparation: HEK293T cells are transfected with Flag-β-arrestin1. After 48 hours, cells are lysed.
-
Incubation: The GST-β2-adaptin beads are incubated with the cell lysate containing Flag-β-arrestin1 in the presence of this compound (e.g., 100 µM) or DMSO.
-
Washing: The beads are washed to remove non-specific binders.
-
Elution and Western Blotting: Proteins bound to the beads are eluted, resolved by SDS-PAGE, and the presence of Flag-β-arrestin1 is detected by Western blotting with an anti-Flag antibody.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action on GPCR endocytosis.
Experimental Workflow for BRET Assay
Caption: Workflow of the BRET assay to measure protein interaction.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's cellular effects.
Conclusion
This compound is a highly specific and valuable pharmacological tool for the study of GPCR biology. Its ability to selectively inhibit the interaction between β-arrestin and the AP2 complex allows for the precise dissection of the roles of β-arrestin-mediated endocytosis in GPCR signaling and regulation. The experimental methodologies outlined in this guide provide a framework for utilizing this compound to further explore the complexities of GPCR function. For researchers and drug development professionals, this compound offers a unique opportunity to investigate novel therapeutic strategies by targeting specific protein-protein interactions within the GPCR signaling network.
Barbadin as a Selective β-arrestin/AP2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is primarily mediated by heterotrimeric G proteins and β-arrestins. β-arrestins not only desensitize G protein signaling but also initiate a distinct wave of signaling and mediate receptor internalization. The interaction between β-arrestin and the clathrin adaptor protein complex 2 (AP2) is a critical step in the clathrin-mediated endocytosis of many GPCRs. Barbadin has emerged as a valuable chemical tool that selectively inhibits the interaction between β-arrestin and the β2-adaptin subunit of AP2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments used to characterize its function.
Introduction to β-arrestin/AP2-Mediated GPCR Internalization
Upon agonist binding, GPCRs undergo a conformational change, leading to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of G protein-mediated signaling. Subsequently, the receptor-β-arrestin complex is targeted to clathrin-coated pits for internalization. This process is initiated by the interaction of β-arrestin with the AP2 complex, a key component of the endocytic machinery. This interaction is crucial for the sequestration of the receptor-β-arrestin complex into the developing clathrin-coated vesicle, which then buds off from the plasma membrane into the cytoplasm.
This compound: A Selective Inhibitor of the β-arrestin/AP2 Interaction
This compound is a small molecule identified through virtual screening and cell-based assays as a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex[1][2].
Mechanism of Action
This compound directly binds to the β2-adaptin subunit of the AP2 complex, preventing its interaction with β-arrestin[3]. Importantly, this compound does not interfere with the initial recruitment of β-arrestin to the activated GPCR[1][4]. This selective inhibition allows for the specific investigation of the consequences of blocking β-arrestin/AP2-dependent endocytosis without affecting the initial steps of β-arrestin engagement with the receptor. By uncoupling receptor-β-arrestin complex formation from its subsequent internalization, this compound serves as a powerful tool to dissect the roles of β-arrestin in signaling from different cellular locations.
Quantitative Data
The inhibitory activity of this compound on the β-arrestin/AP2 interaction has been quantified using various assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ for β-arrestin1/β2-adaptin interaction | 19.1 μM | BRET assay in HEK293 cells | [5][6][7][8] |
| IC₅₀ for β-arrestin2/β2-adaptin interaction | 15.6 μM | BRET assay in HEK293 cells | [5][6][7][8] |
Table 2: Effect of this compound on GPCR Internalization
| Receptor | Agonist | This compound Concentration | % Inhibition of Internalization | Cell Type | Reference |
| β2-adrenergic Receptor (β2AR) | Isoproterenol (10 μM) | 100 μM | ~50% | HEK293T | [4] |
| V2-vasopressin Receptor (V2R) | Arginine Vasopressin (AVP) (100 nM) | 100 μM | Significant inhibition | HEK293T | [4] |
| Angiotensin-II type-1 Receptor (AT1R) | Angiotensin II (100 nM) | 100 μM | ~50% | HEK293T | [4] |
Table 3: Effect of this compound on Downstream Signaling
| Signaling Pathway | Receptor | Effect of this compound | Cell Type | Reference |
| ERK1/2 Activation | V2R | Complete block of agonist-stimulated ERK1/2 activation | HEK293 | [1][2] |
| cAMP Accumulation | V2R and β2AR | Blunts agonist-promoted cAMP accumulation | HEK293 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's effects on the β-arrestin/AP2 interaction, GPCR internalization, and downstream signaling.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of tagged proteins, cells are typically seeded in 6-well plates or 10 cm dishes and transfected at 70-80% confluency using a suitable transfection reagent like Polyethylenimine (PEI) or Lipofectamine.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction
This assay is used to monitor the proximity between β-arrestin and β2-adaptin in living cells.
-
Materials:
-
HEK293 cells
-
White, clear-bottom 96-well plates
-
Plasmids: β-arrestin1/2 tagged with a BRET donor (e.g., Renilla luciferase, RlucII) and β2-adaptin tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). A plasmid for the GPCR of interest is also co-transfected.
-
Transfection reagent
-
BRET substrate (e.g., Coelenterazine h)
-
This compound and vehicle (DMSO)
-
GPCR agonist
-
BRET-compatible microplate reader
-
-
Protocol:
-
Seed HEK293 cells in a white, clear-bottom 96-well plate.
-
Co-transfect cells with plasmids encoding β-arrestin-RlucII, β2-adaptin-YFP, and the desired GPCR.
-
Incubate for 24-48 hours post-transfection.
-
Replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the GPCR agonist and incubate for the desired time (e.g., 15-45 minutes).
-
Add the BRET substrate (e.g., coelenterazine h) and immediately measure the luminescence at two wavelengths (e.g., ~475 nm for RlucII and ~530 nm for YFP) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
-
Co-immunoprecipitation (Co-IP) of β-arrestin and AP2
This technique is used to verify the interaction between endogenous or overexpressed β-arrestin and AP2 and to assess the inhibitory effect of this compound.
-
Materials:
-
HEK293 cells expressing the proteins of interest (e.g., Flag-tagged β-arrestin2 and a GPCR).
-
This compound and vehicle (DMSO).
-
GPCR agonist.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Antibodies: Anti-Flag antibody for immunoprecipitation, and antibodies against β-arrestin and an AP2 subunit (e.g., α-adaptin) for western blotting.
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protocol:
-
Culture and transfect HEK293 cells as described above.
-
Pre-treat cells with this compound (e.g., 50 µM) or DMSO for 20-30 minutes.
-
Stimulate with the GPCR agonist for a short period (e.g., 2.5-5 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-Flag antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against β-arrestin and an AP2 subunit.
-
Fluorescence Microscopy for GPCR Internalization
This method visualizes the cellular localization of the GPCR and assesses the effect of this compound on its agonist-induced internalization.
-
Materials:
-
HEK293 cells.
-
Glass coverslips.
-
Plasmid encoding the GPCR of interest tagged with a fluorescent protein (e.g., GFP or Venus).
-
This compound and vehicle (DMSO).
-
GPCR agonist.
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with DAPI (for nuclear staining).
-
Confocal microscope.
-
-
Protocol:
-
Seed cells on glass coverslips in a 12- or 24-well plate.
-
Transfect the cells with the plasmid encoding the fluorescently-tagged GPCR.
-
After 24-48 hours, pre-treat the cells with this compound or DMSO for 30 minutes.
-
Stimulate with the agonist for the desired time to induce internalization (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a confocal microscope. Receptor internalization is observed as the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway, which can be β-arrestin-dependent for some GPCRs.
-
Materials:
-
HEK293 cells expressing the GPCR of interest.
-
This compound and vehicle (DMSO).
-
GPCR agonist.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Culture and transfect cells in 6-well plates.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat with this compound or DMSO for 30 minutes.
-
Stimulate with the agonist for a short time (e.g., 5-10 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-pERK antibody.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-tERK antibody as a loading control.
-
Quantify the band intensities to determine the ratio of pERK to tERK.
-
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, the second messenger for Gs-coupled GPCRs. This compound's effect on this G protein-dependent pathway highlights the interplay between internalization and G protein signaling.
-
Materials:
-
HEK293 cells expressing the GPCR of interest.
-
This compound and vehicle (DMSO).
-
GPCR agonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with this compound or DMSO in the presence of a PDE inhibitor for 30 minutes.
-
Stimulate with the agonist for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Signaling Consequences of this compound Treatment
By inhibiting the β-arrestin/AP2 interaction, this compound has revealed important insights into the role of GPCR internalization in signaling. For certain receptors, such as the V2R, the internalization process is required for β-arrestin-mediated activation of the ERK1/2 pathway. This compound completely blocks this signaling event, demonstrating that the formation of a receptor-β-arrestin complex at the plasma membrane is not sufficient to trigger this pathway; translocation to endocytic vesicles is essential[1][2].
Furthermore, this compound has been shown to blunt cAMP accumulation for both the V2R and β2AR[1][2]. This finding suggests a more complex interplay between G protein-dependent and β-arrestin-dependent pathways than previously appreciated, where the endocytic machinery can influence the magnitude and/or duration of G protein signaling.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hek293.com [hek293.com]
- 3. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. static.igem.org [static.igem.org]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Barbadin: A Technical Guide to the Discovery and Development of a Selective β-Arrestin/AP2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological characterization of Barbadin, a selective small-molecule inhibitor of the β-arrestin/adaptor protein 2 (AP2) interaction. This compound was identified through a structure-based virtual screen and subsequent cell-based assays. It effectively blocks the endocytosis of several G protein-coupled receptors (GPCRs) by preventing the recruitment of AP2 to the β-arrestin/receptor complex, without affecting the initial recruitment of β-arrestin to the GPCR. This specific mode of action makes this compound a valuable tool for dissecting the intricate roles of β-arrestin in GPCR signaling and trafficking. This document details the experimental protocols utilized in its characterization, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for a significant portion of modern pharmaceuticals. Upon agonist stimulation, GPCRs activate heterotrimeric G proteins, initiating a cascade of intracellular signaling events. To terminate this signaling, GPCRs are desensitized and internalized, a process primarily mediated by β-arrestins (β-arrestin1 and β-arrestin2). β-arrestins not only desensitize G protein signaling but also act as scaffolds for various signaling proteins, initiating G protein-independent signaling pathways.
A key step in the clathrin-mediated endocytosis of many GPCRs is the interaction of β-arrestin with the clathrin adaptor protein complex AP2. This interaction links the GPCR/β-arrestin complex to the endocytic machinery. The development of small molecules that can selectively modulate specific protein-protein interactions within this pathway is of great interest for both basic research and therapeutic development. This compound has emerged as a first-in-class selective inhibitor of the β-arrestin/AP2 interaction, providing a unique tool to uncouple β-arrestin recruitment to the receptor from its role in endocytosis.
Discovery of this compound
This compound was identified through a combination of virtual screening and cell-based assays designed to find small molecules that disrupt the interaction between β-arrestin and the β2-adaptin subunit of AP2[1].
Virtual Screening
The discovery process began with a structure-based virtual screen targeting the known binding site of a C-terminal peptide of β-arrestin1 on the β2-adaptin ear domain[1]. The crystal structure of this complex (PDB entry 2IV8) provided the structural basis for the in silico screening of a chemical library. The workflow for this process is outlined below.
Cell-Based Screening and Hit Validation
Following the virtual screen, hit compounds were validated using a Bioluminescence Resonance Energy Transfer (BRET)-based assay that monitors the interaction between β-arrestin1 and β2-adaptin in living cells upon GPCR activation[1]. From this screening cascade, this compound (also referred to as compound #42 in the original publication) was identified as a potent and selective inhibitor of the β-arrestin/AP2 interaction[1].
Mechanism of Action
This compound selectively inhibits the interaction between β-arrestin and the β2-adaptin subunit of AP2. It does not interfere with the initial recruitment of β-arrestin to the activated GPCR[1]. This specific mechanism of action allows this compound to uncouple GPCR-β-arrestin complex formation from the subsequent steps of clathrin-mediated endocytosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity.
Table 1: Inhibition of β-arrestin/β2-adaptin Interaction
| Interaction | IC50 (μM) | Reference |
| β-arrestin1 / β2-adaptin | 19.1 | [2][3] |
| β-arrestin2 / β2-adaptin | 15.6 | [2][3] |
Table 2: Effect of this compound on GPCR Endocytosis
| Receptor | Agonist | Effect | Reference |
| β2-Adrenergic Receptor (β2AR) | Isoproterenol | Inhibition | [1][4][5] |
| V2-Vasopressin Receptor (V2R) | Arginine Vasopressin (AVP) | Inhibition | [1][4][5] |
| Angiotensin-II Type-1 Receptor (AT1R) | Angiotensin II | Inhibition | [1][4][5] |
| Endothelin-A Receptor (ETAR) | Endothelin | No Inhibition | [1] |
| Transferrin Receptor (TfR) | Transferrin | No Inhibition | [1] |
Table 3: Effect of this compound on Downstream Signaling
| Signaling Pathway | Receptor | Effect | IC50 (μM) | Reference |
| ERK1/2 Activation | V2R | Complete Blockade | - | [1][4] |
| cAMP Accumulation | V2R & β2AR | Blunted | ~7.9 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work by Beautrait et al., 2017[1].
Structure-Based Virtual Screening
-
Target Preparation : The crystal structure of the β2-adaptin ear domain in complex with a C-terminal peptide of β-arrestin1 (PDB ID: 2IV8) was used. The protein structure was prepared using standard protein preparation wizards in molecular modeling software, which includes adding hydrogens, assigning protonation states, and minimizing the structure.
-
Ligand Library Preparation : A library of commercially available small molecules was prepared for docking. This involved generating 3D conformations and assigning appropriate ionization states.
-
Molecular Docking : The prepared ligand library was docked into the defined binding site on the β2-adaptin ear domain using a standard precision (SP) docking protocol.
-
Pose Filtering and Scoring : The resulting docking poses were filtered based on their docking scores and visual inspection to select a subset of compounds for experimental validation.
BRET Assay for β-arrestin/AP2 Interaction
-
Cell Culture and Transfection : HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently co-transfected with plasmids encoding for β-arrestin1-RlucII (BRET donor) and β2-adaptin-YFP (BRET acceptor), along with a plasmid for the desired GPCR (e.g., V2R).
-
Cell Plating : Transfected cells were plated in 96-well microplates.
-
Compound Incubation : Cells were pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Agonist Stimulation : The respective GPCR agonist (e.g., 100 nM AVP for V2R) was added to stimulate the interaction.
-
BRET Measurement : The BRET substrate, coelenterazine h, was added, and BRET signal was measured using a microplate reader capable of detecting both luminescence and fluorescence. The BRET ratio was calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
GPCR Endocytosis Assay (FACS-based)
-
Cell Culture and Transfection : HEK293T cells were transfected with a plasmid encoding an N-terminally HA-tagged GPCR (e.g., HA-V2R-Venus).
-
Compound Incubation : Cells were pre-incubated with this compound (e.g., 100 μM) or other inhibitors for 30 minutes.
-
Agonist Stimulation : Cells were stimulated with the appropriate agonist for various time points to induce endocytosis.
-
Cell Staining : Cells were placed on ice to stop endocytosis and stained with an anti-HA antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 647) to label the receptors remaining on the cell surface.
-
Flow Cytometry : The fluorescence intensity of the stained cells was quantified by flow cytometry to determine the percentage of receptors remaining at the cell surface.
ERK1/2 Activation Assay (Western Blot)
-
Cell Culture and Serum Starvation : HEK293T cells expressing the GPCR of interest were serum-starved overnight.
-
Compound Incubation : Cells were pre-incubated with this compound (e.g., 50 μM) for 30 minutes.
-
Agonist Stimulation : Cells were stimulated with the agonist for various time points.
-
Cell Lysis and Protein Quantification : Cells were lysed, and total protein concentration was determined.
-
Western Blotting : Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Quantification : Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence system. Band intensities were quantified using densitometry.
cAMP Accumulation Assay
-
Cell Culture : HEK293T cells stably expressing the GPCR of interest were used.
-
Compound Incubation : Cells were pre-incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Agonist Stimulation : Cells were stimulated with the respective agonist for a defined period.
-
cAMP Measurement : Intracellular cAMP levels were determined using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
Structure-Activity Relationship (SAR)
Preliminary SAR studies on this compound have been conducted by testing a small number of analogs[1]. These studies revealed that the benzyl-phenyl moiety of this compound is crucial for its inhibitory activity. Analogs lacking one of the two phenyl rings or those with altered flexibility and distance between these rings showed reduced inhibitory effects on the β-arrestin/β2-adaptin interaction[1]. The thieno-pyrimidinone core of this compound is also essential for its activity, as it forms key hydrogen bonds and π-π interactions within the binding pocket of β2-adaptin[1]. Further chemical optimization and synthesis of this compound analogs are available through specialized chemical companies[6][7].
Conclusion
This compound is a novel and selective inhibitor of the β-arrestin/AP2 interaction, discovered through a rational, structure-guided approach. Its unique mechanism of action, which uncouples β-arrestin recruitment from GPCR endocytosis, makes it an invaluable research tool for dissecting the multifaceted roles of β-arrestin in cellular signaling. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to explore the complexities of GPCR biology and to develop novel therapeutics targeting this critical pathway. Further exploration of the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and specific modulators of β-arrestin-mediated processes.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of this compound Analogs as Perspective Inhibitors of the ß-Arrestin/ß2-Adaptin Interaction [otavachemicals.com]
- 7. otavachemicals.com [otavachemicals.com]
Barbadin: A Technical Guide to its Application in GPCR Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The regulation of GPCR signaling is a tightly controlled process, with receptor internalization, or endocytosis, playing a pivotal role in signal desensitization, resensitization, and downstream signaling events. A key pathway for the internalization of many GPCRs is the clathrin-mediated endocytosis pathway, which is initiated by the recruitment of β-arrestins to the activated, phosphorylated receptor. β-arrestins, in turn, recruit the clathrin adaptor protein complex AP2, linking the receptor to the endocytic machinery.
Barbadin is a small molecule inhibitor that has emerged as a valuable tool for dissecting the molecular mechanisms of GPCR internalization. It selectively disrupts the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex, thereby inhibiting β-arrestin-dependent GPCR endocytosis without affecting the initial recruitment of β-arrestin to the receptor.[1][2][3][4] This unique mechanism of action allows researchers to uncouple β-arrestin recruitment from receptor internalization, providing a powerful approach to study the distinct roles of these processes in GPCR signaling.
This technical guide provides an in-depth overview of this compound's role in GPCR internalization studies, including its mechanism of action, its effects on various GPCRs, and detailed methodologies for key experiments.
Mechanism of Action
This compound functions by specifically inhibiting the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][3][4] This is a critical step in the canonical clathrin-mediated endocytosis of many GPCRs. The binding of this compound to the β2-adaptin subunit prevents the recruitment of the AP2 complex to the β-arrestin/GPCR complex, effectively halting the progression of internalization.[1] Importantly, this compound does not interfere with the initial binding of β-arrestin to the activated GPCR.[1][4] This selective inhibition makes this compound a precise tool for isolating the functional consequences of the β-arrestin/AP2 interaction.
dot
Caption: Mechanism of this compound action in inhibiting GPCR internalization.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various studies, primarily focusing on its ability to inhibit the β-arrestin/AP2 interaction.
| Target Interaction | This compound IC50 | Reference |
| β-arrestin1 / β2-adaptin | 19.1 µM | [5] |
| β-arrestin2 / β2-adaptin | 15.6 µM | [5] |
Effects of this compound on GPCR Internalization and Signaling
This compound has been shown to block the internalization of several prototypical GPCRs while not affecting others, highlighting the diversity of internalization mechanisms.
| Receptor | Effect of this compound on Internalization | Downstream Signaling Affected | References |
| β2-adrenergic receptor (β2AR) | Inhibition | Blunts cAMP accumulation | [1][3][4] |
| V2-vasopressin receptor (V2R) | Inhibition | Fully blocks ERK1/2 activation, blunts cAMP accumulation | [1][3][4] |
| Angiotensin-II type-1 receptor (AT1R) | Inhibition | Not specified | [1][3][4] |
| Formyl peptide receptor 2 (FPR2) | No inhibition | Potentiates ROS production | [2] |
| Endothelin-A receptor | No inhibition | Not specified | [1][3] |
| Transferrin receptor | No inhibition (β-arrestin independent) | Not applicable | [1][3] |
Experimental Protocols
The study of this compound's effects on GPCR internalization relies on a variety of sophisticated cell-based assays. Below are detailed methodologies for key experiments.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction
BRET is a powerful technique to monitor protein-protein interactions in living cells. This protocol is adapted from studies investigating the effect of this compound on the interaction between β-arrestin and β2-adaptin.[1]
Objective: To quantify the interaction between β-arrestin and β2-adaptin in the presence and absence of this compound.
Materials:
-
HEK293T cells
-
Expression vectors for β-arrestin1/2 fused to a Renilla luciferase variant (e.g., RlucII)
-
Expression vector for β2-adaptin fused to a yellow fluorescent protein variant (e.g., YFP)
-
Expression vector for the GPCR of interest
-
Cell culture reagents
-
Transfection reagent
-
This compound
-
Agonist for the GPCR of interest
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates.
-
Co-transfect cells with plasmids encoding the GPCR, β-arrestin-RlucII, and β2-adaptin-YFP using a suitable transfection reagent.
-
-
Cell Plating for BRET Measurement:
-
24 hours post-transfection, detach cells and seed them into white 96-well microplates.
-
-
This compound Treatment and Agonist Stimulation:
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence signals at two wavelengths: one for the RlucII emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the RlucII emission.
-
Normalize the data to the vehicle-treated control.
-
dot
Caption: Experimental workflow for the BRET-based β-arrestin/AP2 interaction assay.
Flow Cytometry for GPCR Internalization
Flow cytometry can be used to quantify the amount of receptor remaining on the cell surface after agonist stimulation.
Objective: To measure the extent of agonist-induced GPCR internalization in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing an epitope-tagged GPCR (e.g., FLAG-tag)
-
Cell culture reagents
-
This compound
-
GPCR agonist
-
Primary antibody against the epitope tag (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 12-well plates.
-
Pre-incubate cells with this compound or vehicle for 30 minutes.
-
Stimulate cells with the GPCR agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.
-
-
Antibody Staining:
-
Place cells on ice to stop internalization.
-
Incubate cells with the primary antibody against the epitope tag for 1 hour on ice.
-
Wash the cells with cold PBS.
-
Incubate cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population.
-
Calculate the percentage of receptor internalization by comparing the fluorescence of agonist-stimulated cells to that of unstimulated cells.
-
ERK1/2 Phosphorylation Western Blot
This compound's effect on downstream signaling can be assessed by measuring the phosphorylation of key signaling molecules like ERK1/2.
Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
HEK293T cells expressing the GPCR of interest
-
Cell culture reagents
-
This compound
-
GPCR agonist
-
Lysis buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates.
-
Serum-starve the cells overnight.
-
Pre-incubate cells with this compound (e.g., 50 µM) or vehicle for 30 minutes.[1]
-
Stimulate cells with the GPCR agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
dot
Caption: this compound's impact on β-arrestin-dependent ERK1/2 signaling.
Conclusion
This compound is a highly specific and valuable pharmacological tool for the study of GPCR internalization. Its ability to selectively inhibit the β-arrestin/AP2 interaction allows for the precise dissection of the roles of β-arrestin recruitment and subsequent internalization in GPCR signaling. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-arrestin–dependent PI(4,5)P2 synthesis boosts GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Barbadin's Specificity for β-Arrestin Isoforms
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-arrestins, primarily the ubiquitously expressed isoforms β-arrestin 1 (arrestin-2) and β-arrestin 2 (arrestin-3), are pivotal proteins in regulating G protein-coupled receptor (GPCR) signaling. They mediate receptor desensitization, facilitate endocytosis, and act as scaffolds for signaling complexes. The development of molecular tools to dissect these functions is crucial for both basic research and therapeutic discovery. Barbadin has emerged as a key chemical probe, identified as a selective inhibitor of the interaction between β-arrestins and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This guide provides a detailed technical overview of this compound's mechanism, its specificity for the two β-arrestin isoforms, and the experimental protocols used for its characterization.
Mechanism of Action of this compound
This compound does not directly inhibit the initial recruitment of β-arrestins to an activated GPCR.[1] Instead, it specifically targets a subsequent, critical step in the endocytic process: the interaction between the C-terminus of β-arrestin and a well-defined groove on the β2-adaptin subunit of the AP2 complex.[1][2] This interaction is essential for linking the receptor/β-arrestin complex to clathrin-coated pits (CCPs), thereby facilitating clathrin-mediated endocytosis of the receptor.[1][3]
By binding to β2-adaptin, this compound competitively prevents its engagement with β-arrestin.[2] This leads to the retention of the receptor/β-arrestin complexes at the plasma membrane within CCPs, effectively stalling the internalization process.[1] This selective action makes this compound a unique tool for distinguishing the signaling events that occur at the plasma membrane from those that are dependent on receptor endocytosis.[1][4]
Quantitative Analysis of Isoform Specificity
The inhibitory potency of this compound against the interaction of each β-arrestin isoform with β2-adaptin has been quantified. Studies show that this compound inhibits this interaction with very similar potencies for both isoforms, indicating it is a selective inhibitor of the β-arrestin/AP2 interaction but lacks significant isoform specificity.[5][6][7]
The half-maximal inhibitory concentration (IC50) values demonstrate a negligible difference in potency between the two isoforms.[1]
| Parameter | β-arrestin 1 (arrestin-2) | β-arrestin 2 (arrestin-3) | Reference |
| IC50 | 19.1 µM | 15.6 µM | [1][5][6] |
This data confirms that this compound is equipotent in blocking the endocytic function of both β-arrestin 1 and β-arrestin 2.
Key Experimental Protocols
The characterization of this compound's activity and specificity relies on a combination of biophysical and cell-based assays.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is the primary technique used to quantitatively measure the proximity between β-arrestin and β2-adaptin in live cells and to determine the IC50 of inhibitors like this compound.[1]
Principle: The assay measures resonance energy transfer between a donor molecule, Renilla luciferase (Rluc), and an acceptor molecule, a yellow fluorescent protein (YFP), fused to the proteins of interest.[8][9] When the proteins interact, bringing Rluc and YFP into close proximity (<10 nm), the energy from the luciferase substrate reaction is transferred to YFP, which then emits light at its characteristic wavelength. The ratio of YFP to Rluc emission is the BRET signal.
Detailed Methodology:
-
Plasmid Constructs:
-
β-arrestin 1-RlucII or β-arrestin 2-RlucII (Energy Donor)
-
β2-adaptin-YFP (Energy Acceptor)
-
Target GPCR (e.g., Vasopressin V2 receptor, V2R) to induce the interaction upon agonist stimulation.
-
-
Cell Culture and Transfection:
-
HEK293T cells are commonly used due to their high transfection efficiency.[1]
-
Cells are seeded in 6-well plates or white 96-well plates.
-
Cells are co-transfected with the three plasmid constructs using a suitable transfection reagent (e.g., PEI, Lipofectamine).
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested, washed, and resuspended in a buffer like HBSS.
-
Cells are distributed into a white, clear-bottom 96-well plate.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[1][2]
-
The Rluc substrate (e.g., coelenterazine h) is added to each well.
-
Immediately after substrate addition, the GPCR is stimulated with a saturating concentration of its specific agonist (e.g., 100 nM Arginine Vasopressin (AVP) for V2R) to promote the β-arrestin/AP2 interaction.[1]
-
Light emissions are measured simultaneously at two wavelengths using a BRET-compatible plate reader (e.g., emissions for YFP at ~530 nm and for Rluc at ~470 nm).
-
-
Data Analysis:
-
The BRET ratio is calculated: (Emission at 530 nm) / (Emission at 470 nm).
-
The net BRET signal is determined by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
Data is normalized to the vehicle control (100% interaction) and a baseline control (0% interaction).
-
Concentration-response curves are generated by plotting the normalized BRET signal against the logarithm of this compound concentration.
-
The IC50 value is calculated using a non-linear regression fit (e.g., sigmoidal dose-response).
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to qualitatively validate that this compound disrupts the formation of the endogenous β-arrestin/AP2 complex.[1]
Principle: An antibody targeting a "bait" protein (e.g., Flag-tagged β-arrestin) is used to pull it out of a cell lysate. If a "prey" protein (e.g., endogenous β2-adaptin) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[10][11]
Detailed Methodology:
-
Cell Culture and Treatment:
-
HEK293 cells expressing the target GPCR and an epitope-tagged β-arrestin (e.g., Flag-β-arrestin 2) are cultured.[1]
-
Cells are pre-treated with vehicle (DMSO) or a high concentration of this compound (e.g., 50-100 µM) for 20-30 minutes.[1][2]
-
Cells are then stimulated with a GPCR agonist for a short period (e.g., 2.5-5 minutes) to induce complex formation.[1]
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.[11]
-
The pre-cleared lysate is incubated with an antibody against the bait protein's tag (e.g., anti-Flag antibody) or against an endogenous protein (e.g., anti-AP2 antibody) overnight at 4°C.[1]
-
Protein A/G magnetic or agarose beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blot:
-
The eluted samples, along with a sample of the total cell lysate (input control), are resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is immunoblotted with antibodies against the prey protein (e.g., anti-β2-adaptin) and the bait protein (e.g., anti-Flag) to confirm its presence in the immunoprecipitate.
-
A significant reduction in the co-precipitated prey protein in the this compound-treated sample compared to the vehicle control indicates inhibition of the interaction.
-
Conclusion
This compound is a potent and selective inhibitor of the β-arrestin/β2-adaptin interaction. Quantitative data from BRET assays reveal that it acts with nearly identical potency against both β-arrestin 1 and β-arrestin 2, demonstrating a lack of significant isoform specificity. Its mechanism of action—preventing the link between the receptor/β-arrestin complex and the clathrin-mediated endocytosis machinery without affecting the initial receptor/β-arrestin recruitment—makes it an invaluable pharmacological tool. Researchers can leverage this compound to precisely dissect the roles of endocytosis in GPCR signaling and to differentiate between signaling events originating at the plasma membrane versus those from endosomal compartments.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
- 9. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
An In-depth Technical Guide to Barbadin: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barbadin is a novel small molecule inhibitor that selectively targets the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This specific inhibition of a key protein-protein interaction has significant implications for the study of G protein-coupled receptor (GPCR) signaling and trafficking. By preventing the association of β-arrestin with the endocytic machinery, this compound effectively blocks the internalization of a variety of GPCRs without affecting their initial G protein-dependent signaling or the recruitment of β-arrestin to the receptor. This unique mode of action makes this compound an invaluable pharmacological tool for dissecting the distinct roles of β-arrestin in receptor desensitization, endocytosis, and downstream signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed methodologies for key experimental assays and visualizations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-amino-5-(4-benzylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, is a thienopyrimidinone derivative.[1] Its chemical structure is characterized by a tricyclic thieno[2,3-d]pyrimidine core substituted with an amino group and a 4-benzylphenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-amino-5-(4-benzylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | [1] |
| Molecular Formula | C₁₉H₁₅N₃OS | [2] |
| Molecular Weight | 333.41 g/mol | [2][3] |
| CAS Number | 356568-70-2 | |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: Selective Inhibition of the β-Arrestin/AP2 Interaction
This compound's primary mechanism of action is the selective disruption of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][5] This interaction is a critical step in the clathrin-mediated endocytosis of many GPCRs. Following agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. β-arrestin, in turn, acts as an adaptor, linking the receptor to the AP2 complex and clathrin, thereby initiating the formation of clathrin-coated pits and subsequent receptor internalization.
This compound binds to the β2-adaptin subunit, preventing its association with β-arrestin.[5] This inhibitory action is specific, as this compound does not interfere with the initial recruitment of β-arrestin to the activated GPCR.[1][5] Consequently, this compound effectively uncouples β-arrestin's role in receptor internalization from its role in G protein desensitization.
Biological Activities and Quantitative Data
This compound has been demonstrated to be a potent inhibitor of the endocytosis of several prototypical GPCRs, including the β2-adrenergic receptor (β2AR), the V2-vasopressin receptor (V2R), and the angiotensin-II type-1 receptor (AT1R).[1] Importantly, it does not affect β-arrestin-independent endocytosis, such as that of the transferrin receptor, or AP2-independent internalization pathways.[1]
Beyond its effects on receptor trafficking, this compound has been shown to modulate downstream signaling pathways. For instance, it fully blocks V2R-stimulated ERK1/2 activation and attenuates cAMP accumulation promoted by both V2R and β2AR.[1] This suggests that the β-arrestin/AP2 complex is not only crucial for endocytosis but also plays a role in G protein-dependent and -independent signaling.
Table 2: In Vitro Efficacy of this compound
| Target | Assay | IC₅₀ (µM) | Reference |
| β-arrestin1/β2-adaptin interaction | BRET | 19.1 | [2][3] |
| β-arrestin2/β2-adaptin interaction | BRET | 15.6 | [2][3] |
| V2R Endocytosis | FACS | ~10 | [1] |
| β2AR Endocytosis | FACS | ~10 | [1] |
| cAMP accumulation (V2R) | HTRF | ~7.9 | [6] |
Experimental Protocols
Chemical Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the peer-reviewed literature. The compound is available from several commercial suppliers. Otava Chemicals, a supplier of this compound, also offers custom synthesis of this compound analogs.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin/β2-Adaptin Interaction
This protocol is adapted from studies characterizing the inhibitory effect of this compound on the interaction between β-arrestin and β2-adaptin.[1]
Objective: To quantify the interaction between β-arrestin and β2-adaptin in the presence and absence of this compound.
Materials:
-
HEK293T cells
-
Plasmids encoding β-arrestin1/2-RlucII (donor) and β2-adaptin-YFP (acceptor)
-
GPCR-expressing plasmid (e.g., V2R, β2AR, or AT1R)
-
Transfection reagent (e.g., PEI)
-
DMEM supplemented with 10% FBS
-
96-well white opaque microplates
-
This compound (in DMSO)
-
Agonist for the specific GPCR (e.g., Arginine Vasopressin (AVP) for V2R)
-
Coelenterazine h (BRET substrate)
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Co-transfect cells with plasmids encoding the GPCR, β-arrestin1/2-RlucII, and β2-adaptin-YFP using a suitable transfection reagent.
-
24 hours post-transfection, detach cells and seed them into 96-well white opaque microplates at a density of 40,000 cells/well.
-
-
Compound Treatment:
-
24 hours after seeding in 96-well plates, replace the medium with serum-free DMEM.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation and BRET Measurement:
-
Add the specific GPCR agonist to the wells to stimulate the interaction.
-
Immediately before reading, add coelenterazine h to a final concentration of 5 µM.
-
Measure the luminescence signals at the donor (RlucII, ~480 nm) and acceptor (YFP, ~530 nm) emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control and plot concentration-response curves to determine the IC₅₀ of this compound.
-
ERK1/2 Phosphorylation Assay
This protocol is based on methods used to assess the effect of this compound on GPCR-mediated ERK1/2 activation.[1]
Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
HEK293T cells
-
GPCR-expressing plasmid (e.g., V2R)
-
6-well plates
-
This compound (in DMSO)
-
GPCR agonist (e.g., AVP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates and transfect with the GPCR-expressing plasmid.
-
-
Serum Starvation and Treatment:
-
48 hours post-transfection, serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for 30 minutes.
-
-
Agonist Stimulation and Lysis:
-
Stimulate the cells with the GPCR agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal.
-
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying GPCR biology. Its selective inhibition of the β-arrestin/AP2 interaction provides a unique opportunity to dissect the multifaceted roles of β-arrestin in receptor trafficking and signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of GPCR regulation and function. As our understanding of the nuanced roles of β-arrestin in health and disease continues to grow, selective inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies targeting GPCR pathways.
References
- 1. Synthesis of this compound Analogs as Perspective Inhibitors of the ß-Arrestin/ß2-Adaptin Interaction [otavachemicals.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Selective ß-arrestin/ß2-adaptin inhibitor [otavachemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. β-arrestin–dependent PI(4,5)P2 synthesis boosts GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Barbadin: A Technical Guide to the Inaugural Studies of a Novel β-Arrestin/AP2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial studies and foundational literature on Barbadin, a novel small molecule inhibitor. This compound was identified through virtual screening as a selective inhibitor of the protein-protein interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This document details the mechanism of action, key quantitative data from initial biological evaluations, and the experimental protocols used in these seminal studies. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cellular effects.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to a vast array of physiological processes, making them prominent drug targets. Upon agonist stimulation, GPCRs activate heterotrimeric G proteins and are subsequently phosphorylated, leading to the recruitment of β-arrestins. This recruitment not only desensitizes G protein signaling but also initiates a wave of G protein-independent signaling and promotes receptor internalization, primarily through clathrin-mediated endocytosis. A key step in this process is the interaction of β-arrestin with the clathrin adaptor protein AP2.
This compound has emerged as a critical chemical tool to dissect the intricate roles of the β-arrestin/AP2 interaction in GPCR trafficking and signaling. It selectively disrupts this interaction without preventing the initial recruitment of β-arrestin to the activated receptor. This unique mode of action allows for the specific investigation of the consequences of inhibiting β-arrestin-dependent endocytosis.
Mechanism of Action
This compound functions as a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][2] By binding to β2-adaptin, this compound prevents the recruitment of the AP2 complex to the β-arrestin/GPCR complex, which is a crucial step for the initiation of clathrin-coated pit formation and subsequent receptor internalization.[1][2] Notably, this compound does not interfere with the binding of β-arrestin to the activated GPCR.[1][2] This specificity makes it an invaluable tool for distinguishing between signaling events that are dependent on β-arrestin recruitment to the receptor versus those that require subsequent β-arrestin/AP2-mediated endocytosis.
Quantitative Biological Data
The initial characterization of this compound yielded critical quantitative data that established its potency and selectivity. These findings are summarized in the tables below.
| Parameter | Target | Value | Assay | Reference |
| IC50 | β-arrestin1 / β2-adaptin interaction | 19.1 µM | BRET | [3][4] |
| IC50 | β-arrestin2 / β2-adaptin interaction | 15.6 µM | BRET | [3][4][5] |
| IC50 | V2R-stimulated cAMP accumulation | ~7.9 µM | cAMP Assay | [6] |
Table 1: Potency of this compound in In Vitro Assays
| Receptor | Effect of this compound (100 µM) | Assay | Reference |
| β2-Adrenergic Receptor (β2AR) | Inhibition of agonist-promoted endocytosis | ebBRET | [1] |
| V2-Vasopressin Receptor (V2R) | Inhibition of agonist-promoted endocytosis | ebBRET | [1] |
| Angiotensin-II Type-1 Receptor (AT1R) | Inhibition of agonist-promoted endocytosis | ebBRET | [1] |
| Endothelin-A Receptor (ETAR) | No effect on endocytosis | FACS | [1] |
| Transferrin Receptor (TfR) | No effect on endocytosis | Confocal Microscopy | [1] |
Table 2: Selectivity of this compound's Effect on Receptor Endocytosis
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound. Upon agonist binding to a GPCR, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This compound intervenes by preventing the subsequent interaction between β-arrestin and the AP2 complex, thereby inhibiting clathrin-mediated endocytosis.
Caption: this compound's mechanism of action in the GPCR endocytosis pathway.
Experimental Workflow: BRET Assay for Protein-Protein Interaction
A key experimental method used in the initial studies of this compound was the Bioluminescence Resonance Energy Transfer (BRET) assay. This technique was employed to monitor the interaction between β-arrestin and β2-adaptin in live cells. The workflow for this experiment is depicted below.
Caption: Workflow for the BRET-based protein-protein interaction assay.
Detailed Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assays
Objective: To measure the interaction between β-arrestin and β2-adaptin in live cells and to assess the inhibitory effect of this compound.
Materials:
-
HEK293T cells
-
Plasmids encoding β-arrestin1/2 fused to Renilla luciferase II (RlucII)
-
Plasmids encoding β2-adaptin fused to Yellow Fluorescent Protein (YFP)
-
GPCR expression plasmids (e.g., V2R, β2AR, AT1R)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white opaque microplates
-
BRET substrate (e.g., Coelenterazine h)
-
This compound and DMSO (vehicle control)
-
GPCR agonists (e.g., Arginine Vasopressin (AVP), Isoproterenol (ISO), Angiotensin II (AngII))
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were seeded in 6-well plates and co-transfected with plasmids encoding β-arrestin-RlucII, β2-adaptin-YFP, and the desired GPCR using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding for BRET Assay:
-
24 hours post-transfection, cells were washed, detached, and re-seeded into 96-well white opaque microplates at a density of approximately 30,000 cells per well.
-
-
Compound Treatment and Agonist Stimulation:
-
48 hours post-transfection, the cell culture medium was replaced with a buffer (e.g., HBSS).
-
Cells were pre-incubated with various concentrations of this compound or DMSO for 30 minutes at 37°C.[1][7]
-
Following pre-incubation, cells were stimulated with a specific GPCR agonist (e.g., 100 nM AVP, 10 µM ISO, or 100 nM AngII) for 45 minutes at 37°C.[1][7]
-
-
BRET Measurement:
-
The BRET substrate, coelenterazine h, was added to each well at a final concentration of 5 µM.
-
BRET signals were measured immediately using a microplate reader capable of sequentially detecting the luminescence emitted by RlucII (e.g., at 485 nm) and YFP (e.g., at 530 nm).
-
-
Data Analysis:
-
The BRET ratio was calculated as the ratio of the light intensity emitted by YFP to the light intensity emitted by RlucII.
-
The net BRET signal was determined by subtracting the BRET ratio of cells expressing only the RlucII fusion protein from the BRET ratio of cells expressing both fusion proteins.
-
For dose-response curves, BRET signals were plotted against the logarithm of the this compound concentration, and IC50 values were calculated using a non-linear regression model.
-
Co-Immunoprecipitation and GST Pull-Down Assays
Objective: To confirm the inhibitory effect of this compound on the interaction between β-arrestin and β2-adaptin using in vitro protein binding assays.
Materials:
-
HEK293T cells transfected with Flag-tagged β-arrestin1
-
GST-tagged β2-adaptin (amino acids 592-937) purified from bacteria
-
Glutathione-Sepharose beads
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer
-
This compound and DMSO
-
Anti-Flag antibody
-
Anti-clathrin heavy chain antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Preparation of Cell Lysate:
-
HEK293T cells expressing Flag-β-arrestin1 were lysed in lysis buffer.
-
The lysate was centrifuged to pellet cell debris, and the supernatant was collected.
-
-
GST Pull-Down:
-
GST-β2-adaptin was incubated with Glutathione-Sepharose beads.
-
The beads were then incubated with either DMSO or 100 µM this compound.[2]
-
The prepared cell lysate was added to the beads and incubated to allow for protein binding.
-
-
Washing and Elution:
-
The beads were washed multiple times with wash buffer to remove non-specific binding proteins.
-
Bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with anti-Flag antibody to detect β-arrestin1 and anti-clathrin antibody to detect endogenous clathrin.
-
The amount of GST-β2-adaptin was visualized by Coomassie blue staining of the gel.[2]
-
Conclusion
The initial studies on this compound have successfully identified and characterized a first-in-class inhibitor of the β-arrestin/AP2 interaction. The quantitative data and detailed experimental protocols presented in this guide highlight its utility as a selective chemical probe. The ability of this compound to uncouple β-arrestin's role in receptor binding from its function in endocytosis provides researchers with a powerful tool to explore the nuanced signaling pathways governed by GPCRs. This foundational work paves the way for future investigations into the therapeutic potential of targeting the β-arrestin/AP2 interface in various diseases.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Impact of Barbadin on Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-mediated endocytosis (CME) is a critical cellular process for the internalization of a vast array of cargo, including G protein-coupled receptors (GPCRs). The intricate orchestration of this process relies on a network of protein-protein interactions. A key interaction in the endocytosis of many GPCRs is the recruitment of the adaptor protein complex AP2 by β-arrestin, which acts as a bridge between the receptor and the clathrin machinery. Barbadin has been identified as a selective small-molecule inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of AP2. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on CME, and detailed protocols for key experiments used to characterize its function.
Introduction to this compound and its Target
This compound is a chemical probe that specifically inhibits the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2] This interaction is a crucial step for the internalization of many "Class A" and "Class B" GPCRs, which rely on β-arrestin to engage the endocytic machinery.[3][4] By preventing this association, this compound effectively uncouples agonist-activated GPCRs from the clathrin-coated pit formation process, without affecting the initial recruitment of β-arrestin to the receptor itself.[3][5] This makes this compound a valuable tool for dissecting the specific roles of the β-arrestin/AP2 complex in receptor trafficking and downstream signaling.[3]
Mechanism of Action
Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin from the cytosol to the plasma membrane. β-arrestin binding desensitizes G protein signaling and initiates the process of endocytosis. For many GPCRs, β-arrestin then directly engages with the β2-adaptin subunit of the AP2 complex, anchoring the receptor-β-arrestin complex to nascent clathrin-coated pits.[3][6]
This compound acts by binding to a groove on the platform subdomain of β2-adaptin, the same site that recognizes the C-terminus of β-arrestin.[7] This competitive inhibition prevents the stable incorporation of the GPCR/β-arrestin complex into the clathrin-coated pit, thereby halting the endocytic process before vesicle scission.[3] This leads to an accumulation of receptor/β-arrestin complexes at the cell surface within clathrin-coated structures that fail to internalize.[3]
Quantitative Data Presentation
This compound's effects have been quantified using various cellular assays. The following tables summarize key findings from the literature, primarily from Beautrait et al., 2017.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Assay | Target Interaction | Receptor Context | IC₅₀ Value | Reference |
| BRET | β-arrestin1 / β2-adaptin | V2R | 19.1 µM | [7] |
| BRET | β-arrestin2 / β2-adaptin | V2R | 15.6 µM | [7] |
| cAMP Accumulation | Downstream Signaling | V2R | ~7.9 µM | [1] |
| cAMP Accumulation | Downstream Signaling | β2AR | ~7.9 µM | [1] |
Table 2: Effect of this compound on GPCR Endocytosis and Selectivity
| Receptor | Endocytosis Pathway | Effect of this compound (100 µM) | Assay Type | Reference |
| V2R | β-arrestin/AP2-dependent | Inhibited | FACS, BRET | [3][7] |
| β2AR | β-arrestin/AP2-dependent | Inhibited | FACS, BRET | [3][7] |
| AT1R | β-arrestin/AP2-dependent | Inhibited | BRET | [3][7] |
| ETₐR | AP2-independent | No significant effect | BRET | [3] |
| TfR | β-arrestin-independent | No significant effect | BRET | [3] |
Table 3: Effect of this compound on Protein-Protein Interactions and Downstream Signaling
| Interaction / Pathway | Receptor Context | Effect of this compound | Quantitative Measurement | Reference |
| β-arrestin / β2-adaptin | V2R, β2AR, AT1R | Inhibited | ~50% reduction in BRET signal | [3][5] |
| V2R / β-arrestin | V2R | No effect | BRET signal unchanged | [3][5] |
| ERK1/2 Activation | V2R | Inhibited | Complete block of AVP-stimulated activation | [1][3] |
| ERK1/2 Activation | EGFR | No effect | EGF-stimulated activation unchanged | [1][3] |
Experimental Protocols
The characterization of this compound relies on several key in vitro and cell-based assays. Detailed methodologies are provided below.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T or HEK293SL) cells are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression of tagged proteins (e.g., for BRET assays), cells are typically seeded in 6-well plates and transfected at ~80% confluency using a lipid-based transfection reagent like Lipofectamine 2000 according to the manufacturer's protocol. Experiments are usually performed 24-48 hours post-transfection.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is used to monitor protein-protein interactions in live cells. The interaction between β-arrestin and β2-adaptin can be measured by tagging β-arrestin with a Renilla luciferase (Rluc) donor and β2-adaptin with a Yellow Fluorescent Protein (YFP) acceptor.
-
Protocol Steps:
-
Cell Plating: Seed transfected HEK293T cells in white, clear-bottom 96-well plates.
-
Pre-incubation: 30 minutes prior to the experiment, replace the medium with a buffer (e.g., HBSS) and add this compound at the desired concentration (e.g., 50-100 µM) or DMSO as a vehicle control.
-
Agonist Stimulation: Add the specific GPCR agonist (e.g., 100 nM Arginine Vasopressin (AVP) for V2R) to stimulate the interaction.
-
Substrate Addition: Add the Rluc substrate, Coelenterazine h, to a final concentration of 5 µM.
-
Signal Detection: Immediately measure the luminescence signal at two wavelengths corresponding to the donor (Rluc, ~475 nm) and acceptor (YFP, ~535 nm) using a microplate reader equipped for BRET.
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The change in BRET upon agonist stimulation is compared between this compound-treated and control cells.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify protein interactions from cell lysates.
-
Protocol Steps:
-
Cell Culture and Treatment: Grow HEK293SL cells expressing Flag-tagged β-arrestin2 and the V2R. Pre-treat cells with DMSO or this compound (50 µM) for 20 minutes, followed by agonist stimulation (1 µM AVP) for 2.5 or 5 minutes.
-
Lysis: Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysates with an antibody against an endogenous protein (e.g., anti-AP-2 α/β adaptin antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the proteins from the beads using SDS-PAGE sample buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with antibodies against the proteins of interest (e.g., anti-Flag for β-arrestin2, anti-adaptin for AP2). A reduction in the co-precipitated Flag-β-arrestin2 signal in the this compound-treated sample indicates inhibition of the interaction.[3]
-
GST Pull-Down Assay
This in vitro assay confirms a direct interaction between purified proteins.
-
Protocol Steps:
-
Protein Expression and Purification: Express and purify GST-tagged β2-adaptin and Flag-tagged β-arrestin1 from E. coli and HEK293T cells, respectively.
-
Immobilization: Incubate the purified GST-β2-adaptin with glutathione-agarose beads.
-
Incubation: Add the lysate from HEK293T cells expressing Flag-β-arrestin1 to the beads. Include either DMSO or this compound (100 µM) in the incubation mixture.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze by Western blot using an anti-Flag antibody to detect β-arrestin1. A weaker band in the this compound-treated lane indicates direct inhibition of the interaction.[3]
-
Flow Cytometry (FACS) for Receptor Internalization
FACS is used to quantify the amount of receptor remaining on the cell surface after agonist stimulation.
-
Protocol Steps:
-
Cell Culture and Treatment: Use HEK293T cells expressing an N-terminally HA-tagged GPCR (e.g., HA-V2R). Pre-incubate cells with this compound (100 µM) or other inhibitors for 30 minutes.
-
Stimulation: Add agonist (e.g., 100 nM AVP) and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for endocytosis.
-
Antibody Staining: Place cells on ice to stop endocytosis. Stain the non-permeabilized cells with a fluorescently-conjugated anti-HA antibody.
-
FACS Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface.
-
Data Analysis: Calculate the percentage of internalization by comparing the MFI of stimulated cells to that of unstimulated cells (time 0). An inhibition of the agonist-induced decrease in MFI indicates that this compound blocks endocytosis.[3]
-
Conclusion
This compound is a potent and selective inhibitor of the β-arrestin/AP2 interaction, a key nexus in the clathrin-mediated endocytosis of many GPCRs. Its ability to block internalization without preventing the initial receptor/β-arrestin coupling provides a unique pharmacological tool to isolate and study the downstream consequences of this specific step in receptor trafficking. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to investigate the complex interplay between GPCR endocytosis and cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestins and G Protein-Coupled Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-arrestins and G protein-coupled receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Research on Barbadin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbadin is a novel small-molecule inhibitor that has emerged as a critical tool for dissecting the intricate mechanisms of G protein-coupled receptor (GPCR) regulation. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, key quantitative data, and the experimental protocols used to characterize its activity. The information presented herein is primarily derived from the seminal work of Beautrait et al. (2017) published in Nature Communications, which first described the discovery and characterization of this compound.
Core Mechanism of Action
This compound selectively inhibits the interaction between β-arrestins (both β-arrestin1 and β-arrestin2) and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex.[1] This interaction is a crucial step in the clathrin-mediated endocytosis of many GPCRs following their activation and subsequent phosphorylation. By blocking the β-arrestin/AP2 interaction, this compound effectively uncouples GPCRs from the endocytic machinery without preventing the initial recruitment of β-arrestin to the activated receptor.[1][2] This selective inhibition allows for the specific investigation of the roles of β-arrestin-mediated endocytosis in GPCR signaling and trafficking.
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound, providing a clear comparison of its inhibitory potency and effects on various cellular processes.
Table 1: Inhibitory Potency of this compound on β-arrestin/β2-adaptin Interaction
| Target | IC50 Value (μM) | Assay Type | Cell Line |
| β-arrestin1/β2-adaptin | 19.1 | BRET | HEK293T |
| β-arrestin2/β2-adaptin | 15.6 | BRET | HEK293T |
Data sourced from Beautrait et al., 2017 and supporting commercial documentation.[3][4]
Table 2: Effect of this compound on Agonist-Promoted GPCR Endocytosis
| Receptor | Agonist | This compound Concentration (μM) | Inhibition of Endocytosis | Assay Type | Cell Line |
| V2R | AVP (100 nM) | 100 | Significant Inhibition | Flow Cytometry | HEK293T |
| β2AR | Isoproterenol (10 μM) | 100 | Significant Inhibition | Flow Cytometry | HEK293T |
| AT1R | AngII (100 nM) | 100 | Significant Inhibition | BRET | HEK293T |
Data interpreted from graphical representations in Beautrait et al., 2017.[1]
Table 3: Effect of this compound on Downstream Signaling Pathways
| Pathway | Receptor | Agonist | This compound Concentration (μM) | Effect |
| ERK1/2 Phosphorylation | V2R | AVP (100 nM) | 50 | Complete Blockade |
| cAMP Accumulation | V2R | AVP (100 nM) | ~7.9 (IC50) | Inhibition |
| cAMP Accumulation | β2AR | Isoproterenol (1 μM) | ~7.9 (IC50) | Inhibition |
Data sourced from Beautrait et al., 2017.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction
This assay is used to monitor the proximity between β-arrestin and β2-adaptin in live cells.
-
Cell Culture and Transfection: HEK293T cells are seeded in 6-well plates and co-transfected with plasmids encoding for β-arrestin1/2 fused to Renilla luciferase (RlucII) and β2-adaptin fused to Yellow Fluorescent Protein (YFP).
-
Cell Plating: 48 hours post-transfection, cells are harvested and plated in 96-well microplates.
-
Compound Incubation: Cells are pre-incubated with either DMSO (vehicle control) or this compound (e.g., 100 μM) for 30 minutes at 37°C.
-
Agonist Stimulation: GPCR-specific agonists (e.g., 100 nM AVP for V2R, 10 μM Isoproterenol for β2AR, or 100 nM AngII for AT1R) are added to the wells.
-
BRET Measurement: The Rluc substrate, coelenterazine h, is added, and BRET signal is measured using a microplate reader capable of detecting both luciferase and YFP emissions.
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to RlucII emission.
Flow Cytometry for GPCR Endocytosis
This method quantifies the amount of receptor remaining on the cell surface after agonist stimulation.
-
Cell Culture: HEK293T cells stably expressing HA-tagged GPCRs (e.g., HA-V2R) are used.
-
Compound Incubation: Cells are pre-incubated with this compound or a vehicle control for 30 minutes.
-
Agonist Stimulation: Cells are stimulated with the respective agonist for a specified time course at 37°C to induce endocytosis.
-
Staining: Cells are placed on ice to stop endocytosis and stained with an anti-HA antibody conjugated to a fluorophore to label the receptors remaining on the cell surface.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is used to determine the percentage of cell surface receptors relative to the non-stimulated control.
Western Blot for ERK1/2 Phosphorylation
This technique is used to measure the activation of the MAPK/ERK signaling pathway.
-
Cell Culture and Serum Starvation: HEK293T cells expressing the GPCR of interest are serum-starved for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Incubation: Cells are pre-treated with this compound (e.g., 50 μM) or DMSO for 30 minutes.
-
Agonist Stimulation: Cells are stimulated with an agonist (e.g., 100 nM AVP) for various time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence substrate.
-
Data Analysis: Band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
-
Cell Culture: HEK293T cells stably expressing the GPCR of interest are used.
-
Compound Incubation: Cells are pre-incubated with this compound at various concentrations for 30 minutes in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Cells are stimulated with an agonist (e.g., 100 nM AVP or 1 μM Isoproterenol) for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The cAMP concentration is determined based on a standard curve, and IC50 values for this compound's inhibitory effect are calculated.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental workflows discussed in this guide.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Using Barbadin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbadin is a novel small molecule inhibitor that serves as a crucial tool for investigating the roles of β-arrestin in G protein-coupled receptor (GPCR) signaling and trafficking. It selectively disrupts the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2][3] This specific mode of action allows researchers to uncouple GPCR endocytosis from the initial β-arrestin recruitment, providing a unique method to dissect the distinct functions of β-arrestin in cellular processes.[1][4] These application notes provide detailed protocols and data for the effective use of this compound in various cell culture experiments.
Mechanism of Action
Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestins (β-arrestin1 and β-arrestin2). β-arrestin binding desensitizes G protein signaling and initiates receptor internalization by engaging with the clathrin-associated AP2 complex. This compound specifically inhibits the interaction between β-arrestin and β2-adaptin (a subunit of AP2), which is a critical step for the formation of clathrin-coated pits and subsequent receptor endocytosis.[1][4] Importantly, this compound does not interfere with the initial binding of β-arrestin to the activated GPCR.[1] This allows for the specific study of downstream signaling events that are dependent on the β-arrestin/AP2 complex formation and endocytosis, while leaving receptor/β-arrestin complex formation intact.[1][4]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for this compound from various cell-based assays. These values can serve as a starting point for experimental design.
| Parameter | Target/Assay | Cell Line | Value | Reference |
| IC₅₀ | β-arrestin1 / AP2 Interaction | - | 19.1 µM | [3][5][6] |
| IC₅₀ | β-arrestin2 / AP2 Interaction | - | 15.6 µM | [3][5][6] |
| IC₅₀ | cAMP Production Inhibition (V2R/β2AR) | HEK293T | ~7.9 µM | [7] |
| Effective Concentration | Inhibition of β-arrestin/AP2 Interaction | HEK293T | 50 - 100 µM | [1][4] |
| Effective Concentration | Inhibition of ERK1/2 Phosphorylation | HEK293T | 50 µM | [1][7] |
| Effective Concentration | Induction of Apoptosis | MDA-MB-231 | Not specified | [6] |
| Treatment Time | Inhibition of Signaling/Endocytosis | HEK293T | 20 - 30 min (pre-incubation) | [1][4] |
| Treatment Time | Cell Cycle Arrest (G0/G1) | MDA-MB-231 | 2 hours | [6] |
| Treatment Time | Induction of Apoptosis | MDA-MB-231 | 4 hours | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder (Molecular Weight: 333.41 g/mol )[8]
-
Solvent: Dimethyl sulfoxide (DMSO)[8]
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving 3.33 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
Protocol: Inhibition of Agonist-Promoted GPCR Endocytosis
This protocol describes how to assess the effect of this compound on the internalization of a target GPCR using immunofluorescence microscopy.
-
Materials:
-
HEK293 cells (or other suitable cell line) expressing the GPCR of interest (e.g., V2R, β2AR).[1]
-
This compound stock solution (10 mM in DMSO).
-
GPCR-specific agonist.
-
Cell culture medium, serum-free medium.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against an extracellular epitope of the GPCR.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
-
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
Serum Starvation: Before the experiment, serum-starve the cells for 30 minutes to 2 hours to reduce basal receptor activity.[1]
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium. A final concentration of 50-100 µM is often effective.[1][4]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the medium and add the this compound or vehicle solutions. Pre-incubate the cells for 30 minutes at 37°C.[1]
-
-
Agonist Stimulation: Add the GPCR agonist directly to the wells to the desired final concentration. Incubate for 15-45 minutes at 37°C to induce endocytosis.[1][2] Include a non-stimulated control.
-
Fixation: Quickly wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining:
-
Wash three times with PBS.
-
For staining surface receptors only, skip permeabilization. Proceed to blocking.
-
For total receptor staining, permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.
-
Analysis: In vehicle-treated, agonist-stimulated cells, expect to see punctate intracellular vesicles containing the receptor. In this compound-treated cells, the receptor should be retained at the plasma membrane, indicating blocked endocytosis.[1]
-
Protocol: Assessment of β-Arrestin-Dependent ERK1/2 Activation
This protocol uses Western blotting to determine if this compound can block agonist-induced phosphorylation of ERK1/2, a common downstream signaling event mediated by β-arrestin.
-
Materials:
-
HEK293T cells expressing the GPCR of interest (e.g., V2R).[1]
-
This compound stock solution (10 mM in DMSO).
-
GPCR-specific agonist (e.g., AVP for V2R).[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Culture: Grow cells in 6-well plates to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for at least 2 hours prior to treatment.
-
This compound Pre-treatment: Pre-incubate cells with this compound (e.g., 50 µM) or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.[1][7]
-
Agonist Stimulation: Stimulate the cells with the agonist (e.g., 100 nM AVP) for a time course (e.g., 0, 2, 5, 10, 30 minutes).[1]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. This compound treatment is expected to significantly reduce or block the agonist-induced increase in the phospho-ERK/total-ERK ratio.[1][7]
-
Protocol: Cell Viability and Apoptosis Assay
This protocol provides a general method to assess the cytotoxic and pro-apoptotic effects of this compound, for instance in cancer cell lines like MDA-MB-231.[6]
-
Materials:
-
MDA-MB-231 cells (or other cell line of interest).[6]
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium with serum.
-
MTT reagent (or other viability reagent like WST-1, PrestoBlue).
-
Solubilization buffer (for MTT assay).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer.
-
-
Procedure (Cell Viability - MTT Assay):
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) or a vehicle control.
-
Incubation: Incubate for the desired time (e.g., 4, 24, 48 hours). A 4-hour incubation has been shown to reduce viability in MDA-MB-231 cells.[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add solubilization buffer to dissolve the crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Procedure (Apoptosis - Annexin V/PI Staining):
-
Cell Seeding: Seed cells in a 6-well plate.
-
Treatment: Treat cells with this compound or vehicle as described above for the desired time (e.g., 4 hours).[6]
-
Cell Collection: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). This compound treatment is expected to increase the percentage of apoptotic cells.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ≥98% (HPLC), β-arrestin/β2-adaptin inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Barbadin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbadin is a novel small molecule inhibitor that selectively targets the interaction between β-arrestins (both β-arrestin1 and β-arrestin2) and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This interaction is a crucial step in clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs). By disrupting the β-arrestin/AP2 complex, this compound effectively blocks the internalization of agonist-activated GPCRs without preventing the initial recruitment of β-arrestin to the receptor.[1][2][3] This unique mechanism of action makes this compound a valuable tool for dissecting the roles of GPCR endocytosis in cellular signaling and for developing therapeutics that modulate GPCR function.
These application notes provide detailed protocols for utilizing this compound in various in vitro settings to study its effects on GPCR signaling and trafficking.
Mechanism of Action
This compound's primary mechanism is the inhibition of the protein-protein interaction between β-arrestin and β2-adaptin.[1][2] This action prevents the coupling of the GPCR-β-arrestin complex to the clathrin-coated pit machinery, thereby inhibiting receptor endocytosis.[1][4] Consequently, this compound can be used to investigate cellular processes that are dependent on GPCR internalization, such as the activation of certain downstream signaling pathways like the ERK1/2 MAPK cascade and the regulation of cAMP levels.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from in vitro studies.
| Parameter | Value | Cell Line | Target Receptor(s) | Assay Type | Reference |
| IC50 (β-arrestin1/β2-adaptin interaction) | 19.1 µM | HEK293T | V2R | BRET | [6][7][8] |
| IC50 (β-arrestin2/β2-adaptin interaction) | 15.6 µM | HEK293T | V2R | BRET | [6][7][8] |
| IC50 (cAMP accumulation) | ~7.9 µM | HEK293T | V2R, β2AR | cAMP Assay | [5] |
| Effective Concentration (BRET) | 100 µM | HEK293T | V2R, β2AR, AT1R | BRET | [1][2][3] |
| Effective Concentration (Endocytosis) | 100 µM | HEK293T | V2R, β2AR | FACS | [1] |
| Effective Concentration (ERK1/2) | 50 µM | HEK293T | V2R | Western Blot | [1][5] |
| Effective Concentration (cAMP) | 50 µM | HEK293T | V2R, β2AR | cAMP Assay | [5] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: HEK293T, HEK293SL, or HeLa cells are commonly used.[1] The choice of cell line will depend on the specific GPCR and signaling pathway being investigated.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced artifacts.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
For most experiments, starve the cells in serum-free DMEM for 2-4 hours prior to treatment.
-
Pre-incubate the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C before agonist stimulation.[1][3][5]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction
This assay directly measures the inhibitory effect of this compound on the interaction between β-arrestin and β2-adaptin.
-
Principle: BRET is a proximity-based assay where energy is transferred from a bioluminescent donor (e.g., Renilla Luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).
-
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding for β-arrestin1/2 fused to RlucII and β2-adaptin fused to YFP, along with the GPCR of interest.
-
24-48 hours post-transfection, harvest and resuspend the cells in a suitable buffer.
-
Distribute the cell suspension into a white 96-well plate.
-
Pre-incubate the cells with this compound (e.g., 100 µM) or DMSO for 30 minutes.[1][3]
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Stimulate the cells with a GPCR agonist (e.g., 100 nM AVP for V2R, 10 µM Isoproterenol for β2AR, 100 nM AngII for AT1R).[1][3]
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Calculate the BRET ratio (Acceptor emission / Donor emission) and compare the values between DMSO and this compound-treated cells. A decrease in the BRET ratio upon this compound treatment indicates inhibition of the interaction.
-
Flow Cytometry (FACS) Based GPCR Endocytosis Assay
This method quantifies the effect of this compound on agonist-induced receptor internalization.
-
Principle: The amount of receptor remaining on the cell surface after agonist stimulation is measured using a fluorescently-tagged antibody or a receptor tagged with a fluorescent protein.
-
Protocol:
-
Transfect HEK293T cells with a plasmid encoding the GPCR of interest tagged with an extracellular epitope (e.g., HA) or a fluorescent protein (e.g., Venus).
-
24 hours post-transfection, pre-incubate the cells with this compound (e.g., 100 µM) or DMSO for 30 minutes.[1]
-
Stimulate the cells with the appropriate agonist (e.g., 100 nM AVP for V2R, 10 µM Isoproterenol for β2AR) for a specific time course (e.g., 0-60 minutes).[1]
-
Place the cells on ice to stop endocytosis.
-
For epitope-tagged receptors, incubate the cells with a fluorescently-labeled primary antibody against the tag.
-
Analyze the cell surface fluorescence using a flow cytometer. A higher fluorescence signal in this compound-treated cells compared to DMSO-treated cells indicates inhibition of endocytosis.
-
Western Blot for ERK1/2 Phosphorylation
This assay assesses the impact of this compound on downstream signaling pathways activated by GPCRs.
-
Principle: The activation of the ERK1/2 pathway is determined by detecting the phosphorylated forms of ERK1 and ERK2 using specific antibodies.
-
Protocol:
-
Plate HEK293T cells expressing the GPCR of interest in 6-well plates.
-
Starve the cells and pre-incubate with this compound (e.g., 50 µM) or DMSO for 30 minutes.[1][5]
-
Stimulate the cells with the agonist (e.g., 100 nM AVP) for various time points (e.g., 0, 2, 5, 10, 30 minutes).[1][5]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A reduction in the ratio of phospho-ERK1/2 to total ERK1/2 in this compound-treated cells suggests that GPCR endocytosis is required for ERK activation.
-
cAMP Accumulation Assay
This assay measures the effect of this compound on Gs- or Gi-coupled GPCR signaling.
-
Principle: The intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay or a BRET-based biosensor.
-
Protocol:
-
Seed HEK293T cells stably expressing the GPCR of interest (e.g., V2R or β2AR) in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[5]
-
Stimulate the cells with the appropriate agonist (e.g., 100 nM AVP or 10 µM Isoproterenol) for 15 minutes.[5]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions. A decrease in agonist-induced cAMP accumulation in the presence of this compound suggests an interplay between receptor endocytosis and G protein signaling.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action on GPCR signaling and endocytosis.
Experimental Workflow for Investigating this compound's Effects
Caption: General workflow for in vitro experiments using this compound.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-arrestin–dependent PI(4,5)P2 synthesis boosts GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
Barbadin: A Potent Inhibitor of GPCR Endocytosis for Research and Drug Development
Application Notes and Protocols
For researchers, scientists, and drug development professionals, Barbadin has emerged as a valuable pharmacological tool for dissecting the intricate mechanisms of G protein-coupled receptor (GPCR) endocytosis and signaling. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the effective use of this compound in your research.
Introduction to this compound
This compound is a selective small-molecule inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein complex AP2.[1][2][3] This targeted action allows for the specific blockade of β-arrestin- and AP2-dependent endocytosis of many GPCRs, without interfering with the initial recruitment of β-arrestin to the activated receptor.[1] Its utility extends to studying the interplay between GPCR internalization and downstream signaling pathways, making it a crucial compound for both basic research and drug discovery.
Mechanism of Action
Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. β-arrestin binding not only desensitizes G protein signaling but also initiates receptor internalization by acting as an adaptor, linking the receptor to the clathrin-mediated endocytic machinery via the AP2 complex. This compound specifically disrupts the interaction between β-arrestin and the β2-adaptin subunit of AP2, thereby preventing the recruitment of the receptor-β-arrestin complex into clathrin-coated pits and inhibiting endocytosis.[1][3]
Quantitative Data
The following tables summarize the effective concentrations of this compound for inhibiting β-arrestin/AP2 interaction and GPCR endocytosis, as well as its impact on downstream signaling events.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Target | Value | Cell Line | Assay |
| IC₅₀ | β-arrestin1/β2-adaptin interaction | 19.1 µM | HEK293T | BRET |
| IC₅₀ | β-arrestin2/β2-adaptin interaction | 15.6 µM | HEK293T | BRET |
| Effective Concentration | GPCR Endocytosis Inhibition | 50-100 µM | HEK293T | FACS, BRET |
| IC₅₀ | V2R-stimulated cAMP accumulation | ~7.9 µM | HEK293T | cAMP Assay |
| Effective Concentration | Inhibition of V2R-stimulated ERK1/2 activation | 50 µM | HEK293T | Western Blot |
Table 2: Effects of this compound on GPCR Endocytosis and Signaling
| GPCR Target | Agonist | This compound Concentration | Effect |
| β2-Adrenergic Receptor (β2AR) | Isoproterenol (10 µM) | 100 µM | Inhibition of endocytosis |
| V2-Vasopressin Receptor (V2R) | Arginine Vasopressin (AVP, 100 nM) | 100 µM | Inhibition of endocytosis |
| Angiotensin-II Type-1 Receptor (AT1R) | Angiotensin II (100 nM) | 100 µM | Inhibition of endocytosis |
| V2-Vasopressin Receptor (V2R) | AVP (100 nM) | 50 µM | Complete block of ERK1/2 activation |
| β2-Adrenergic Receptor (β2AR) | Isoproterenol (10 µM) | 50 µM | Blunting of cAMP accumulation |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on GPCR endocytosis and signaling are provided below.
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction
This protocol is designed to monitor the interaction between β-arrestin and the β2-adaptin subunit of AP2 in live cells.
Materials:
-
HEK293T cells
-
Plasmids: β-arrestin1-RlucII and β2-adaptin-YFP
-
Transfection reagent
-
Cell culture medium
-
This compound (and DMSO for vehicle control)
-
GPCR agonist (e.g., Arginine Vasopressin - AVP)
-
BRET plate reader
Procedure:
-
Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with plasmids encoding β-arrestin1-RlucII and β2-adaptin-YFP using a suitable transfection reagent.
-
After 24-48 hours, harvest the cells and resuspend them in assay buffer.
-
Distribute the cell suspension into a 96-well white microplate.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) or DMSO (vehicle control) for 30 minutes at 37°C.[1]
-
Add the GPCR agonist (e.g., 100 nM AVP) to stimulate the interaction.
-
Immediately measure the BRET signal using a plate reader equipped for BRET measurements (emission at ~475 nm for RlucII and ~530 nm for YFP).
-
Calculate the BRET ratio (YFP emission / RlucII emission) and normalize to the vehicle control to determine the inhibitory effect of this compound.
Protocol 2: Flow Cytometry (FACS) Assay for GPCR Internalization
This protocol quantifies the cell surface expression of a GPCR to measure agonist-induced internalization.
Materials:
-
HEK293T cells stably or transiently expressing an epitope-tagged GPCR (e.g., HA-β2AR)
-
Cell culture medium
-
This compound (and DMSO for vehicle control)
-
GPCR agonist (e.g., Isoproterenol)
-
Anti-epitope tag primary antibody (e.g., anti-HA) conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells expressing the tagged GPCR in a 12-well plate.
-
Pre-incubate the cells with this compound (e.g., 100 µM) or DMSO for 30 minutes at 37°C.[1]
-
Add the agonist (e.g., 10 µM Isoproterenol) and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Stop the internalization by placing the plate on ice and washing the cells with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Incubate the cells with a fluorescently labeled primary antibody against the epitope tag for 1 hour on ice in the dark.
-
Wash the cells with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
-
The decrease in mean fluorescence intensity compared to the untreated control (time 0) indicates the extent of receptor internalization.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on agonist-induced ERK1/2 phosphorylation, a downstream signaling event.
Materials:
-
HEK293T cells expressing the GPCR of interest
-
Serum-free medium
-
This compound (and DMSO for vehicle control)
-
GPCR agonist (e.g., AVP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours prior to the experiment.
-
Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for 30 minutes.[1]
-
Stimulate the cells with the agonist (e.g., 100 nM AVP) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Protocol 4: cAMP Accumulation Assay
This protocol measures the effect of this compound on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
This compound (and DMSO for vehicle control)
-
GPCR agonist (e.g., AVP or Isoproterenol)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.
-
Add the agonist to stimulate cAMP production and incubate for the recommended time (e.g., 15-30 minutes).
-
Lyse the cells (if required by the kit).
-
Measure the cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Generate dose-response curves to determine the IC₅₀ of this compound on cAMP accumulation.
Conclusion
This compound is a powerful and selective inhibitor of β-arrestin/AP2-dependent GPCR endocytosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR trafficking and signaling. By carefully selecting the appropriate concentration and experimental setup, this compound can be instrumental in elucidating the complex roles of GPCR endocytosis in health and disease.
References
Applications of Barbadin in Elucidating ERK1/2 Activation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Barbadin is a selective small-molecule inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1] This targeted action makes this compound a valuable tool for dissecting the intricate signaling pathways that lead to the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). By specifically blocking the β-arrestin/AP2 complex, this compound allows researchers to distinguish between G protein-dependent and β-arrestin-dependent signaling cascades that converge on ERK1/2 activation.[1][2]
The activation of ERK1/2 is a critical event in numerous cellular processes, including proliferation, differentiation, and survival. G protein-coupled receptors (GPCRs) are a major class of receptors that initiate signals leading to ERK1/2 phosphorylation. This can occur through two principal mechanisms: a "canonical" G protein-mediated pathway and a "non-canonical" β-arrestin-mediated pathway. This compound's utility lies in its ability to inhibit the endocytic function of the β-arrestin/AP2 complex, which is often implicated in the spatio-temporal regulation of β-arrestin-dependent ERK1/2 signaling.[1][3]
Studies have demonstrated that this compound can effectively block agonist-induced endocytosis of various GPCRs, such as the β2-adrenergic receptor (β2AR), V2-vasopressin receptor (V2R), and angiotensin-II type-1 receptor (AT1R).[1] Notably, in the context of the V2R, this compound has been shown to completely block agonist-stimulated ERK1/2 activation, highlighting the essential role of the β-arrestin/AP2-dependent pathway for this specific receptor.[2][4] This inhibitory effect is selective, as this compound does not affect ERK1/2 activation stimulated by epidermal growth factor (EGF), which acts through a receptor tyrosine kinase and a β-arrestin-independent mechanism.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the use of this compound in studying ERK1/2 activation.
| Parameter | Value | Cell Line | Receptor System | Comments | Reference |
| This compound Concentration for ERK1/2 Inhibition | 50 µM | HEK293T | V2-vasopressin receptor (V2R) | Pre-treatment for 30 minutes before agonist stimulation. Completely blocked AVP-stimulated ERK1/2 activation. | [2][4] |
| This compound IC50 for β-arrestin1/β2-adaptin interaction | 19.1 µM | In vitro | N/A | [5] | |
| This compound IC50 for β-arrestin2/β2-adaptin interaction | 15.6 µM | In vitro | N/A | [5] | |
| Agonist (AVP) Concentration | 100 nM | HEK293T | V2-vasopressin receptor (V2R) | Used to stimulate ERK1/2 activation. | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: GPCR signaling to ERK1/2 and this compound's point of inhibition.
Caption: Experimental workflow for studying ERK1/2 activation using this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for at least 4 hours in serum-free DMEM to reduce basal ERK1/2 phosphorylation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to a final concentration of 50 µM in serum-free DMEM. Aspirate the starvation medium and add the this compound-containing medium to the cells. As a control, treat a set of wells with an equivalent concentration of DMSO. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Following the pre-treatment, add the GPCR agonist (e.g., Arginine Vasopressin - AVP) to a final concentration of 100 nM. Stimulate the cells for the desired time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
Western Blotting for Phosphorylated and Total ERK1/2
-
Cell Lysis:
-
After agonist stimulation, immediately place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, typically recognizing Thr202/Tyr204) overnight at 4°C with gentle agitation. A typical antibody dilution is 1:1000 to 1:2000 in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. A typical dilution is 1:5000 to 1:10,000 in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and an imaging system.
-
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK1/2 antibodies and re-probed for total ERK1/2.
-
Incubate the membrane in a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and repeat the immunoblotting steps using a primary antibody specific for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the level of ERK1/2 activation.
-
References
Barbadin: A Key Tool for Interrogating GPCR Endocytosis and Signaling in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Barbadin is a novel small molecule inhibitor that serves as a powerful tool for dissecting the intricate mechanisms of G protein-coupled receptor (GPCR) regulation.[1] It selectively disrupts the interaction between β-arrestins and the β2-adaptin subunit of the clathrin adaptor protein AP2.[2][3] This targeted inhibition allows for the specific investigation of the role of β-arrestin/AP2-dependent endocytosis in GPCR signaling and trafficking, without interfering with the initial recruitment of β-arrestin to the receptor.[2] These characteristics make this compound an invaluable asset in fluorescence microscopy studies aimed at understanding GPCR biology and developing novel therapeutics.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the protein-protein interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[2] This interaction is a critical step in the clathrin-mediated endocytosis of many GPCRs following agonist stimulation and β-arrestin recruitment.[2] By binding to β2-adaptin, this compound prevents the stable formation of the GPCR/β-arrestin/AP2 complex within clathrin-coated pits, thereby hindering the internalization of the receptor.[4] Importantly, this compound does not affect the initial agonist-induced recruitment of β-arrestin to the GPCR at the plasma membrane.[2] This specific mode of action allows researchers to uncouple β-arrestin recruitment from the subsequent endocytic process.
Applications in Fluorescence Microscopy
This compound is a versatile tool for a range of fluorescence microscopy applications designed to study GPCR function:
-
Inhibition of GPCR Internalization: Fluorescence microscopy can be used to visualize the subcellular localization of fluorescently tagged GPCRs. In the presence of an agonist, these receptors typically translocate from the plasma membrane to intracellular endosomes. Treatment with this compound blocks this internalization, causing the receptors to remain at the cell surface.[2]
-
Studying β-arrestin Trafficking: By using fluorescently labeled β-arrestin, researchers can track its movement within the cell. Upon GPCR activation, β-arrestin is recruited to the plasma membrane. While this compound does not prevent this initial recruitment, it does inhibit the subsequent trafficking of the β-arrestin-receptor complex to endosomes.[2]
-
Investigating Downstream Signaling: The role of endocytosis in GPCR-mediated signaling can be elucidated using this compound. For instance, the activation of signaling pathways such as the ERK1/2 cascade can be monitored using immunofluorescence. By inhibiting endocytosis with this compound, researchers can determine if this process is required for sustained signaling from intracellular compartments.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound
| Target Interaction | Assay Type | IC50 Value | Reference |
| β-arrestin1 / β2-adaptin | BRET | 19.1 μM | [1] |
| β-arrestin2 / β2-adaptin | BRET | 15.6 μM | [1] |
Table 2: Effect of this compound on GPCR-Mediated Signaling
| Signaling Pathway | GPCR | Cell Type | This compound Concentration | Effect | Reference |
| ERK1/2 Phosphorylation | V2R | HEK293T | 50 μM | Complete block of AVP-stimulated ERK1/2 activation | [3] |
| cAMP Accumulation | V2R | HEK293T | 50 μM | Significant blunting of AVP-stimulated cAMP production | [3] |
| cAMP Accumulation | β2AR | HEK293T | 50 μM | Significant blunting of ISO-stimulated cAMP production | [3] |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound in fluorescence microscopy studies.
Protocol 1: Inhibition of GPCR Internalization
This protocol describes how to visualize the inhibition of agonist-induced GPCR internalization using fluorescence microscopy.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for a fluorescently tagged GPCR (e.g., V2R-GFP)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Mounting medium with DAPI
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
Glass coverslips
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the fluorescently tagged GPCR expression vector according to the manufacturer's instructions for the transfection reagent.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
This compound Treatment and Agonist Stimulation:
-
Cell Fixation and Mounting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
-
Fluorescence Microscopy and Image Analysis:
-
Image the cells using a confocal fluorescence microscope.
-
Acquire images of the fluorescently tagged GPCR and DAPI channels.
-
Analyze the images to assess the subcellular localization of the GPCR. In control cells, the GPCR should be internalized into endosomes, while in this compound-treated cells, it should remain at the plasma membrane.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation by Immunofluorescence
This protocol details the use of immunofluorescence to assess the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
HEK293T cells expressing the GPCR of interest (e.g., V2R)
-
Cell culture medium
-
This compound
-
GPCR agonist (e.g., AVP)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment:
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against p-ERK1/2 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with mounting medium containing DAPI.
-
Image the cells using a confocal microscope, acquiring images for p-ERK1/2 and DAPI.
-
Quantify the nuclear and/or cytoplasmic fluorescence intensity of p-ERK1/2 to determine the effect of this compound on ERK1/2 activation.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: GPCR signaling and endocytosis pathway with this compound's point of inhibition.
Caption: Experimental workflow for fluorescence microscopy using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling | Semantic Scholar [semanticscholar.org]
Techniques for Assessing Barbadin's Inhibitory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbadin is a novel small molecule inhibitor that selectively disrupts the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex.[1][2] This targeted action prevents the recruitment of AP2 to the β-arrestin/G protein-coupled receptor (GPCR) complex, a critical step in clathrin-mediated endocytosis of many GPCRs. By inhibiting this interaction, this compound serves as a valuable tool to dissect the roles of β-arrestin-dependent endocytosis in GPCR signaling and trafficking. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on GPCR internalization and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various assays, providing a reference for experimental design.
Table 1: Inhibitory Potency of this compound on β-arrestin/β2-adaptin Interaction
| Assay Type | β-arrestin Isoform | IC50 Value | Reference |
| Bioluminescence Resonance Energy Transfer (BRET) | β-arrestin1 | 19.1 μM | [3][4] |
| Bioluminescence Resonance Energy Transfer (BRET) | β-arrestin2 | 15.6 μM | [3][4] |
Table 2: Functional Inhibition by this compound in Cellular Assays
| Assay Type | Receptor | Measured Effect | IC50 Value | Reference |
| cAMP Accumulation | Vasopressin V2 Receptor (V2R) | Blunting of agonist-promoted cAMP production | ~7.9 μM | [1][5] |
| cAMP Accumulation | β2-Adrenergic Receptor (β2AR) | Blunting of agonist-promoted cAMP production | Not specified | [1][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for assessing its inhibitory effects.
Experimental Protocols
Here are detailed protocols for key experiments to assess the inhibitory effects of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction
This assay quantifies the proximity between β-arrestin and β2-adaptin in live cells.
Materials:
-
HEK293T cells
-
Plasmids: β-arrestin1/2-RlucII (donor) and β2-adaptin-YFP (acceptor)
-
Cell culture medium (DMEM, 10% FBS)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound
-
GPCR agonist
-
Coelenterazine h (BRET substrate)
-
BRET-compatible plate reader
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with plasmids encoding β-arrestin1/2-RlucII and β2-adaptin-YFP using a suitable transfection reagent.
-
Plating for Assay: 24 hours post-transfection, detach cells and seed them into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.
-
This compound Treatment: 48 hours post-transfection, pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Agonist Stimulation: Add the specific GPCR agonist to the wells to stimulate the interaction.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the RlucII emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm) using a BRET-compatible plate reader.[6]
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the RlucII emission. Normalize the data to the vehicle control to determine the inhibitory effect of this compound.
Enhanced Bystander BRET (ebBRET) for GPCR Internalization
This assay monitors the translocation of β-arrestin from the cytoplasm to the plasma membrane and then to endosomes.
Materials:
-
HEK293 cells
-
Plasmids: GPCR of interest, β-arrestin-Rluc, and a plasma membrane marker (e.g., rGFP-CAAX) or an early endosome marker (e.g., rGFP-FYVE)
-
Other materials are the same as for the BRET assay.
Protocol:
-
Transfection: Co-transfect HEK293 cells with plasmids for the GPCR, β-arrestin-Rluc, and either rGFP-CAAX or rGFP-FYVE.
-
Cell Plating: 24 hours post-transfection, plate the cells in 96-well plates.
-
Treatment: 48 hours post-transfection, pre-treat with this compound or vehicle, followed by agonist stimulation.
-
BRET Measurement: Add coelenterazine h and measure BRET as described above. An increase in BRET with rGFP-CAAX indicates plasma membrane recruitment, while an increase with rGFP-FYVE indicates translocation to early endosomes.[7] this compound is expected to inhibit the latter.
Co-Immunoprecipitation (Co-IP) of β-arrestin and AP2
This technique validates the interaction between endogenous or overexpressed β-arrestin and AP2.
Materials:
-
HEK293SL cells expressing the GPCR of interest and Flag-tagged β-arrestin2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Flag antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies for Western blotting: anti-Flag, anti-β2-adaptin
-
This compound and GPCR agonist
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound (e.g., 50 µM) or DMSO for 20-30 minutes, then stimulate with the GPCR agonist for the desired time (e.g., 5 minutes).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Flag and anti-β2-adaptin antibodies to detect the co-immunoprecipitated proteins.[9][10]
Western Blot for ERK1/2 Phosphorylation
This assay measures the activation of the MAPK/ERK signaling pathway, which can be β-arrestin-dependent.
Materials:
-
HEK293T cells expressing the GPCR of interest
-
Serum-free medium
-
This compound and GPCR agonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Culture and Treatment: Seed cells and, if necessary, serum-starve overnight to reduce basal ERK phosphorylation. Pre-treat with this compound (e.g., 50 µM) for 30 minutes, then stimulate with the agonist for various time points.[11]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[2]
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.[2]
-
Quantification: Use densitometry to quantify the ratio of phosphorylated ERK to total ERK.
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, a second messenger often regulated by G protein-dependent signaling, which can be modulated by β-arrestin-mediated receptor desensitization.
Materials:
-
Cells expressing the GPCR of interest (e.g., V2R or β2AR)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound and GPCR agonist
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Protocol:
-
Cell Plating: Plate cells in a suitable microplate (e.g., 96- or 384-well).
-
Treatment:
-
Aspirate the culture medium and add stimulation buffer.
-
Pre-incubate with different concentrations of this compound.
-
Add the GPCR agonist to stimulate cAMP production.
-
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen assay kit.[12][13]
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of agonist-stimulated cAMP accumulation to determine the IC50 value.
Conclusion
This compound is a powerful pharmacological tool for investigating the specific roles of the β-arrestin/AP2 complex in GPCR function. The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the inhibitory effects of this compound on protein-protein interactions, receptor internalization, and downstream signaling events. By employing these techniques, scientists can further elucidate the intricate mechanisms of GPCR regulation and explore the therapeutic potential of targeting the β-arrestin pathway.
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 6. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptor protein-2 interaction with arrestin regulates GPCR recycling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 13. cAMP-Glo™ Assay Protocol [promega.jp]
Application Notes: Utilizing Barbadin for GPCR Signaling Assays
Introduction
Barbadin is a novel small molecule inhibitor that selectively disrupts the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2][3][4] This mechanism allows for the uncoupling of G protein-coupled receptor (GPCR) signaling from the processes of β-arrestin-mediated endocytosis. Unlike agents that prevent β-arrestin recruitment to the receptor, this compound specifically blocks a subsequent step, making it a unique tool for dissecting the roles of receptor internalization in downstream signaling pathways.[1][5] Its application is particularly valuable for studying signaling events that are dependent on the formation of the β-arrestin/AP2 complex, such as certain MAPK/ERK pathway activations and modulation of cAMP signaling.[1][6][7]
Mechanism of Action
Upon agonist binding, GPCRs are activated and phosphorylated, leading to the recruitment of β-arrestins. β-arrestin binding not only desensitizes G protein signaling but also initiates receptor internalization by engaging the AP2 complex, a key component of clathrin-coated pits. This compound binds to β2-adaptin and inhibits the β-arrestin/AP2 interaction, which stalls the endocytic process without affecting the initial recruitment of β-arrestin to the GPCR.[5][7] This leads to the retention of receptor/β-arrestin complexes at the cell membrane and allows researchers to distinguish between signaling events originating from the plasma membrane versus those requiring receptor internalization into endosomes.[1]
Caption: this compound inhibits GPCR endocytosis by blocking the β-arrestin/AP2 interaction.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various signaling assays. This data is crucial for designing experiments with appropriate dose-responses.
| Parameter | Target/Assay | Cell Line | IC50 Value | Reference |
| Inhibition of Protein-Protein Interaction | β-arrestin1 / β2-adaptin | HEK293T | 19.1 µM | [2][3][4] |
| β-arrestin2 / β2-adaptin | HEK293T | 15.6 µM | [2][3][4] | |
| Inhibition of Downstream Signaling | cAMP Accumulation (V2R or β2AR) | HEK293T | ~7.9 µM | [7] |
| Concentration for Effective Inhibition | β-arrestin/β2-adaptin BRET Assay | HEK293T | 100 µM | [1][5][6] |
| ERK1/2 Phosphorylation (V2R) | HEK293T | 50 µM | [7] |
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction
This protocol is designed to quantify the interaction between β-arrestin and β2-adaptin in live cells and to assess the inhibitory effect of this compound.
Materials:
-
HEK293T cells
-
Expression vectors for β-arrestin1/2 fused to a Renilla luciferase variant (Rluc)
-
Expression vector for β2-adaptin fused to a Yellow Fluorescent Protein variant (YFP)
-
GPCR of interest (e.g., V2R, β2AR)
-
Cell culture reagents
-
Transfection reagent
-
White, opaque 96-well plates
-
This compound (stock solution in DMSO)
-
GPCR agonist (e.g., AVP, Isoproterenol)
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
Workflow:
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Barbadin for BRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Barbadin, a selective inhibitor of the β-arrestin/AP2 interaction, in conjunction with Bioluminescence Resonance Energy Transfer (BRET)-based assays. This document outlines the mechanism of action of this compound, presents quantitative data on its effects, and offers detailed protocols for its application in studying G protein-coupled receptor (GPCR) signaling and internalization.
Introduction
This compound is a small molecule that selectively inhibits the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1] This inhibitory action is crucial for dissecting the roles of β-arrestin in GPCR endocytosis and signaling. BRET, a technology that measures protein-protein interactions in live cells, is an ideal method to study the effects of this compound.[2][3][4][5] By using BRET, researchers can monitor the recruitment of β-arrestin to GPCRs and its subsequent interaction with components of the endocytic machinery. This compound serves as a unique tool to specifically block the β-arrestin/AP2-dependent endocytosis without affecting the initial recruitment of β-arrestin to the receptor.[6][7]
Mechanism of Action of this compound
This compound's primary mechanism is the disruption of the β-arrestin/β2-adaptin complex. This prevents the coupling of GPCR/β-arrestin complexes to clathrin-coated pits (CCPs), thereby inhibiting receptor internalization.[6] BRET assays have been instrumental in demonstrating that this compound does not interfere with the initial agonist-induced recruitment of β-arrestin to the GPCR at the plasma membrane.[6] Instead, it specifically blocks the subsequent interaction required for clathrin-mediated endocytosis.
Quantitative Data
The following tables summarize the quantitative effects of this compound as determined by various assays, including BRET.
| Parameter | Value | Assay | Receptor System |
| IC50 for β-arrestin1/β2-adaptin interaction | 19.1 µM | BRET | V2R |
| IC50 for β-arrestin2/β2-adaptin interaction | 15.6 µM | BRET | V2R |
| IC50 for cAMP accumulation inhibition | ~7.9 µM | cAMP Assay | V2R |
Table 1: Inhibitory concentrations of this compound in different assays.
| BRET Assay | Condition | Effect of this compound (100 µM) | Receptors Studied |
| β-arrestin1-RlucII / β2-adaptin-YFP | Agonist-stimulated | Strong inhibition | V2R, β2AR, AT1R |
| V2R-YFP / β-arrestin1-RlucII | Agonist-stimulated | No effect | V2R |
Table 2: Differential effect of this compound on β-arrestin interactions in BRET assays.[6]
Experimental Protocols
Protocol 1: BRET Assay for β-arrestin/β2-adaptin Interaction
This protocol is designed to measure the effect of this compound on the interaction between β-arrestin and β2-adaptin following GPCR activation.
Materials:
-
HEK293T cells
-
Expression plasmids: β-arrestin1-RlucII (or β-arrestin2-RlucII) and β2-adaptin-YFP
-
GPCR expression plasmid of interest (e.g., V2R, β2AR, AT1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
White, 96-well microplates
-
This compound
-
DMSO (vehicle control)
-
GPCR agonist (e.g., AVP, Isoproterenol, Angiotensin II)
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding the BRET pair (β-arrestin1/2-RlucII and β2-adaptin-YFP) and the desired GPCR.
-
Cell Plating for BRET: 24 hours post-transfection, detach the cells and re-seed them into white, 96-well microplates.
-
Compound Treatment: 48 hours post-transfection, pre-incubate the cells with this compound (e.g., 100 µM) or DMSO for 30 minutes at 37°C.[6]
-
Agonist Stimulation: Add the specific GPCR agonist at a final concentration known to induce a robust response (e.g., 100 nM AVP, 10 µM Isoproterenol, 100 nM AngII).[6] Incubate for 45 minutes at 37°C.[6]
-
BRET Measurement: Add the BRET substrate (e.g., Coelenterazine h) to each well. Immediately measure the luminescence at two wavelengths (e.g., for Rluc/YFP pair, ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Compare the BRET ratios of this compound-treated cells to the DMSO-treated controls.
Protocol 2: BRET Assay for GPCR/β-arrestin Interaction
This protocol is used as a control to demonstrate that this compound does not affect the direct interaction between a GPCR and β-arrestin.
Materials:
-
Same as Protocol 1, but with a different BRET pair.
-
Expression plasmids: GPCR-YFP (e.g., V2R-YFP) and β-arrestin1-RlucII.
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, but co-transfecting the cells with the GPCR-YFP and β-arrestin1-RlucII plasmids.
-
Cell Plating for BRET: Follow step 3 from Protocol 1.
-
Compound Treatment: Follow step 4 from Protocol 1.
-
Agonist Stimulation: Add the specific GPCR agonist and incubate. Time-course experiments are recommended to observe the kinetics of the interaction.
-
BRET Measurement and Data Analysis: Follow steps 6 and 7 from Protocol 1. The expectation is that this compound will have no significant effect on the BRET signal in this assay.[6]
Applications in Drug Discovery and Research
-
Dissecting Signaling Pathways: this compound allows for the specific investigation of the role of β-arrestin/AP2-dependent endocytosis in downstream signaling pathways, such as ERK1/2 activation and cAMP accumulation.[1][8]
-
Target Validation: For drug discovery programs targeting components of the endocytic machinery, BRET assays with this compound can serve as a valuable tool for target validation and compound screening.
-
Understanding Biased Agonism: this compound can help to differentiate between G protein-dependent signaling and β-arrestin-mediated signaling that is dependent on endocytosis.
Conclusion
This compound, when used in conjunction with BRET-based assays, is a powerful tool for cell biologists and pharmacologists. It provides a means to selectively inhibit a key step in clathrin-mediated endocytosis, allowing for a more detailed understanding of the multifaceted roles of β-arrestin in GPCR function. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies of GPCR signaling and regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 5. Application of BRET for studying G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Barbadin insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Barbadin. Our goal is to help you overcome common challenges, particularly those related to its solubility in aqueous solutions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor that selectively targets the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2] This inhibition blocks the agonist-promoted endocytosis of many G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor (β2AR), V2-vasopressin receptor (V2R), and angiotensin-II type-1 receptor (AT1R).[1] Unlike other approaches, this compound does not interfere with the initial recruitment of β-arrestin to the activated GPCR, making it a specific tool to study the consequences of β-arrestin/AP2-dependent endocytosis.[3]
Q2: What are the common research applications of this compound?
This compound is primarily used to:
-
Investigate the role of β-arrestin/AP2-dependent GPCR internalization in cellular signaling.[1][3]
-
Dissect G protein-dependent versus β-arrestin-dependent signaling pathways.[1]
-
Study the effects of inhibiting endocytosis on downstream signaling events like ERK1/2 activation and cAMP accumulation.[1][2]
-
Explore its potential as an inducer of apoptosis and cell cycle arrest in cancer cells.[4]
Q3: In what solvents can I dissolve this compound?
This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents and specific solvent mixtures. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[4] For in vivo or cell culture experiments, specific formulations are recommended to improve solubility and bioavailability.[4]
Troubleshooting Guide: this compound Insolubility
Issue: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/media.
This is a common issue due to the poor aqueous solubility of this compound. Here’s a stepwise guide to address this problem.
Troubleshooting Workflow
References
- 1. [PDF] A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Barbadin in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Barbadin. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between β-arrestin (both β-arrestin1 and β-arrestin2) and the β2-adaptin subunit of the Adaptor Protein 2 (AP2) complex.[1][2][3][4][5] By binding to β2-adaptin, this compound prevents the recruitment of the AP2 complex to the GPCR/β-arrestin complex, which is a critical step for clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs).[1][2]
Q2: I am seeing incomplete inhibition of my target GPCR's endocytosis. Is my this compound not working?
A2: Not necessarily. While this compound is effective for many prototypical GPCRs like the β2-adrenergic (β2AR), V2-vasopressin (V2R), and angiotensin-II type-1 (AT1R) receptors, some GPCRs may utilize alternative internalization pathways.[1][4] For example, the endothelin-A receptor internalizes independently of AP2, and its endocytosis is not affected by this compound.[1][4] Furthermore, studies on the FPR2 receptor in neutrophils have shown that it can undergo agonist-promoted endocytosis even in the presence of this compound or in β-arrestin deficient cells, suggesting a β-arrestin/AP2-independent mechanism.[6]
Q3: Does this compound prevent β-arrestin from binding to the activated GPCR?
A3: No. A key aspect of this compound's selectivity is that it does not interfere with the initial recruitment and binding of β-arrestin to the activated, phosphorylated GPCR at the plasma membrane.[1][2][5] It only prevents the subsequent interaction with the AP2 complex.[1][5] This can lead to an accumulation of receptor/β-arrestin complexes at the plasma membrane.[1]
Q4: My downstream signaling pathway (e.g., ERK1/2 activation) is affected by this compound. Is this an off-target effect?
A4: This is likely an on-target consequence of inhibiting β-arrestin/AP2-dependent signaling. This compound has been shown to fully block V2R-stimulated ERK1/2 activation and reduce cAMP accumulation for both V2R and β2AR.[1][3][5][7] This supports the model that the β-arrestin/AP2 complex is crucial for certain signaling events, not just for receptor trafficking.[1][3] However, this compound does not affect ERK1/2 activation stimulated by non-GPCRs like the Epidermal Growth Factor Receptor (EGFR), highlighting its specificity.[7]
Q5: I observed an unexpected potentiation of a cellular response. Is this a known effect?
A5: In specific contexts, unexpected effects have been reported. For instance, in neutrophils, this compound was found to potentiate the release of reactive oxygen species (ROS) mediated by the FPR2 receptor.[6] This effect was independent of receptor endocytosis and suggests a potential role for AP2 in regulating NADPH-oxidase activation in these cells.[6] This highlights that while this compound is selective for the β-arrestin/AP2 interaction, the functional consequences can vary depending on the cellular and signaling context.
Troubleshooting Guides
Issue 1: Unexpectedly High GPCR Internalization Despite this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| AP2-Independent Internalization | Run a control experiment with a receptor known to internalize via an AP2-independent pathway, such as the endothelin-A receptor.[1][4] | This compound should not inhibit the internalization of the control receptor. |
| β-arrestin-Independent Internalization | Perform a transferrin uptake assay. Transferrin receptor internalization is mediated by AP2 but is independent of β-arrestin.[1][2][4] | This compound should have no significant effect on transferrin internalization. |
| Suboptimal this compound Concentration | Perform a dose-response curve for your specific cell type and receptor, typically in the range of 10-100 µM. | Inhibition of endocytosis should be dose-dependent. |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. | Use a fresh, validated stock of the compound. |
Issue 2: Downstream Signaling Is Unaffected by this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Signaling is β-arrestin/AP2 Independent | Test this compound's effect on a known β-arrestin/AP2-dependent signaling event as a positive control, such as V2R-mediated ERK1/2 activation in HEK293 cells.[1][7] | This compound should inhibit ERK1/2 activation in the positive control experiment. |
| Signaling is G-protein dependent only | Use a control compound that directly targets G-protein signaling to confirm the pathway's activity. | The control compound should modulate the signaling pathway as expected. |
| Signaling occurs upstream of β-arrestin/AP2 interaction | Confirm that this compound is not disrupting the initial receptor/β-arrestin interaction using a BRET or co-immunoprecipitation assay between the receptor and β-arrestin.[1] | This compound should not inhibit the interaction between the receptor and β-arrestin. |
Quantitative Data Summary
The following table summarizes key quantitative values for this compound activity from published studies. These values can serve as a benchmark for experimental design.
| Parameter | Target | Assay Type | Value | Reference |
| IC₅₀ | β-arrestin1 / β2-adaptin Interaction | BRET | 19.1 µM | [8][9][10] |
| IC₅₀ | β-arrestin2 / β2-adaptin Interaction | BRET | 15.6 µM | [8][9][10] |
| IC₅₀ | Inhibition of cAMP Accumulation (V2R/β2AR) | cAMP Assay | ~7.9 µM | [7] |
| Effective Concentration | Inhibition of GPCR Endocytosis & Signaling | Cellular Assays | 50 - 100 µM | [1][7] |
Experimental Protocols
Protocol 1: Validating this compound Specificity using Transferrin Endocytosis Assay
This assay is a negative control to ensure this compound does not broadly disrupt clathrin-mediated endocytosis.
-
Cell Culture: Plate HEK293 cells or another suitable cell line in a glass-bottom dish appropriate for microscopy.
-
Serum Starvation: Once cells are adherent, serum-starve them for 2-4 hours in serum-free media.
-
This compound Incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 50-100 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Transferrin Stimulation: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 647) to the media at a final concentration of 25 µg/mL.
-
Internalization: Incubate the cells for 5-15 minutes at 37°C to allow for endocytosis.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, briefly wash the cells with a pre-chilled acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 30-60 seconds on ice.
-
Imaging and Analysis: Immediately wash the cells with cold PBS and fix with 4% paraformaldehyde. Image the cells using fluorescence microscopy. Quantify the intracellular fluorescence intensity per cell. This compound should not significantly reduce transferrin uptake compared to the DMSO control.[1]
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction
This is the primary assay to confirm this compound's direct inhibitory effect on its target.
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for β-arrestin1/2 fused to a BRET donor (e.g., RlucII) and β2-adaptin fused to a BRET acceptor (e.g., YFP). Also, transfect the GPCR of interest (e.g., V2R).
-
Cell Plating: 24 hours post-transfection, plate the cells in a white, 96-well microplate.
-
This compound Pre-incubation: 48 hours post-transfection, replace the medium with a buffer (e.g., HBSS). Pre-incubate cells with DMSO or a concentration range of this compound for 30 minutes.
-
Agonist Stimulation: Add the specific agonist for your transfected GPCR (e.g., Arginine Vasopressin (AVP) for V2R) to stimulate the interaction.
-
BRET Reading: Immediately before reading, add the Rluc substrate (e.g., coelenterazine h). Measure the luminescence signal at the emission wavelengths for both the donor (RlucII) and the acceptor (YFP) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). This compound should produce a concentration-dependent decrease in the agonist-stimulated BRET signal.[1]
Visualizations
Caption: Mechanism of this compound action on GPCR endocytosis.
Caption: Troubleshooting logic for unexpected this compound results.
Caption: Experimental workflow for validating this compound's effects.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective ß-arrestin/ß2-adaptin inhibitor [otavachemicals.com]
- 5. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Variability in Barbadin's Inhibitory Efficacy
Welcome to the technical support center for Barbadin, a selective inhibitor of the β-arrestin/AP2 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the variability in this compound's inhibitory efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This interaction is a crucial step in clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs). By blocking this interaction, this compound prevents the internalization of these receptors without affecting the initial recruitment of β-arrestin to the activated receptor.[1][2][3][4]
Q2: I am observing significant variability in the IC50 value of this compound in my experiments. What are the potential causes?
A2: Variability in this compound's IC50 can arise from several factors:
-
Cell Line Differences: Different cell lines express varying levels of β-arrestin isoforms (β-arrestin1 and β-arrestin2) and AP2. The relative abundance of these proteins can influence the concentration of this compound required for effective inhibition.
-
GPCR Expression Levels: The expression level of the specific GPCR being studied can impact the dynamics of β-arrestin recruitment and internalization, thereby affecting this compound's apparent potency.
-
Agonist Concentration: The concentration of the agonist used to stimulate the GPCR can alter the strength and duration of the β-arrestin/AP2 interaction, which may necessitate different concentrations of this compound for inhibition.
-
Assay Format: The specific assay used to measure inhibition (e.g., BRET, FRET, endocytosis imaging) can have different sensitivities and dynamic ranges, leading to variations in calculated IC50 values.
-
Cell Density: Cell confluency can affect cellular signaling pathways and protein expression levels, which in turn can influence the observed efficacy of this compound.[5]
Q3: Is this compound known to have any off-target effects?
A3: this compound has been shown to be selective for the β-arrestin/AP2 interaction. It does not inhibit the interaction between the GPCR and β-arrestin.[1][2] Studies have also shown that it does not affect β-arrestin-independent endocytosis of receptors like the transferrin receptor or AP2-independent internalization of the endothelin-A receptor.[1][4] However, one study noted that this compound did not inhibit the endocytosis of the formyl peptide receptor 2 (FPR2), suggesting that some receptors may utilize β-arrestin/AP2 independent internalization pathways.[6] It is always recommended to include appropriate negative controls in your experiments to assess potential off-target effects in your specific system.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[7] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]
Troubleshooting Guides
Guide 1: Inconsistent Results in β-arrestin/AP2 Interaction Assays (BRET/FRET)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low BRET/FRET signal or small assay window | 1. Suboptimal donor-to-acceptor ratio. 2. Low expression of interacting proteins (β-arrestin, AP2). 3. Inefficient agonist stimulation. 4. Steric hindrance from fusion tags. | 1. Titrate the DNA concentrations of donor and acceptor constructs to determine the optimal ratio. 2. Verify the expression levels of β-arrestin and AP2 constructs by Western blot or other methods. 3. Perform an agonist dose-response curve to ensure you are using a saturating concentration. 4. Test different fusion orientations (N- vs. C-terminal tags) and linker sequences.[9] |
| High background signal | 1. Non-specific interactions between donor and acceptor proteins. 2. Autoluminescence/autofluorescence of compounds or media. | 1. Include a negative control with a non-interacting protein pair. 2. Measure the background signal from wells containing cells expressing only the donor or acceptor, and from wells with untransfected cells. |
| Variable this compound IC50 values | 1. Inconsistent cell density at the time of the assay. 2. Variation in incubation time with this compound. 3. Degradation of this compound in the assay medium. | 1. Ensure consistent cell seeding density and confluency across experiments.[5] 2. Standardize the pre-incubation time with this compound. A 30-minute pre-incubation is commonly used.[1] 3. Prepare fresh dilutions of this compound for each experiment. |
Guide 2: Artifacts and Variability in Endocytosis Assays (Fluorescence Microscopy)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. Non-specific antibody binding. 2. Autofluorescence from cells or media. 3. Contaminants on coverslips or slides. | 1. Include a secondary antibody-only control and optimize blocking conditions. 2. Use imaging media with low background fluorescence and check for cellular autofluorescence in an unstained sample. 3. Use high-quality, clean glassware. |
| Photobleaching | Excessive exposure to excitation light. | 1. Reduce laser power and/or exposure time. 2. Use an anti-fade mounting medium. 3. Acquire images in a single Z-plane if 3D imaging is not necessary. |
| Difficulty in quantifying internalization | 1. Subjective manual counting. 2. Inconsistent image acquisition settings. | 1. Use automated image analysis software for unbiased quantification of internalized vesicles. 2. Maintain consistent microscope settings (laser power, gain, pinhole size) for all samples within an experiment. |
| This compound shows no effect on endocytosis | The receptor of interest may internalize via a β-arrestin/AP2-independent pathway. | Investigate alternative internalization mechanisms for your receptor, such as caveolin-mediated endocytosis or other adaptor proteins.[6] |
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific β-arrestin isoform and the experimental system. Below is a summary of reported IC50 values.
| Target | Reported IC50 (µM) | Cell Line | Assay | Reference |
| β-arrestin1/β2-adaptin | 19.1 | HEK293T | BRET | [7][8][10] |
| β-arrestin2/β2-adaptin | 15.6 | HEK293T | BRET | [7][8][10] |
| V2R Endocytosis | ~20 | HEK293T | ebBRET | [1] |
| β2AR Endocytosis | ~20 | HEK293T | ebBRET | [1] |
| AT1R Endocytosis | ~20 | HEK293T | ebBRET | [1] |
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction
This protocol is adapted from studies investigating the effect of this compound on the interaction between β-arrestin and β2-adaptin.[1][2]
Materials:
-
HEK293T cells
-
Expression plasmids for β-arrestin1/2-RlucII (donor) and β2-adaptin-YFP (acceptor)
-
Expression plasmid for the GPCR of interest
-
Cell culture reagents
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound
-
Agonist for the GPCR of interest
-
Coelenterazine h (BRET substrate)
-
BRET-capable plate reader
Method:
-
Cell Seeding: Seed HEK293T cells in white, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the plasmids encoding β-arrestin-RlucII, β2-adaptin-YFP, and the GPCR of interest using a suitable transfection reagent.
-
This compound Treatment: 24-48 hours post-transfection, replace the medium with a serum-free medium. Add this compound at various concentrations to the designated wells. Include a DMSO vehicle control. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the GPCR agonist to the wells.
-
Substrate Addition and Measurement: Add Coelenterazine h to all wells. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence Microscopy-Based Endocytosis Assay
This protocol provides a general framework for visualizing the effect of this compound on GPCR internalization.
Materials:
-
Cells expressing a fluorescently tagged GPCR (e.g., GPCR-GFP)
-
Glass-bottom dishes or coverslips
-
This compound
-
Agonist for the GPCR of interest
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Confocal or widefield fluorescence microscope
Method:
-
Cell Seeding: Seed cells expressing the fluorescently tagged GPCR onto glass-bottom dishes or coverslips.
-
This compound Treatment: On the day of the experiment, replace the medium with imaging medium. Add this compound at the desired concentration (e.g., 10-100 µM) or a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist to stimulate receptor internalization. Incubate for the desired time (e.g., 15-60 minutes).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope. Acquire images of the cell surface and intracellular vesicles.
-
Analysis: Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane. Compare the internalization in this compound-treated cells to the control cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR Clathrin-Mediated Endocytosis Pathway and the site of this compound inhibition.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
How to control for Barbadin-induced cellular stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling Barbadin-induced cellular stress in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2][3] This interaction is a crucial step in the clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs).[1][2] By blocking this interaction, this compound prevents the internalization of these receptors.[1][2]
Q2: What are the common forms of "cellular stress" observed with this compound treatment?
A2: this compound-induced cellular stress can manifest in several ways, both as a direct consequence of its on-target activity and due to potential off-target effects. These include:
-
Disruption of GPCR signaling: By preventing receptor internalization, this compound can alter downstream signaling pathways, such as inhibiting ERK1/2 activation and blunting cAMP accumulation.[1][2]
-
Induction of Apoptosis and Cell Cycle Arrest: In some cell types, such as breast cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.
-
Potentiation of Reactive Oxygen Species (ROS) Production: In neutrophils, this compound has been shown to augment the production of ROS in response to certain stimuli.[4][5]
Q3: How can I be sure the effects I'm seeing are due to the inhibition of the β-arrestin/AP2 interaction?
A3: To confirm that the observed cellular effects are a direct result of this compound's on-target activity, several control experiments are recommended:
-
Use of β-arrestin knockout/knockdown cells: If the effect is on-target, it should be absent or significantly reduced in cells lacking β-arrestin.[4]
-
Investigate AP2-independent endocytosis: this compound should not affect the internalization of receptors that do not rely on the AP2 complex for endocytosis, such as the endothelin-A receptor.[3]
-
Monitor β-arrestin recruitment to the receptor: this compound inhibits the interaction of β-arrestin with AP2, but not the initial recruitment of β-arrestin to the activated GPCR. This can be assessed using techniques like Bioluminescence Resonance Energy Transfer (BRET).[1]
Q4: What is a typical working concentration for this compound?
A4: The optimal concentration of this compound will depend on the cell type and the specific process being investigated. However, based on published data, a concentration range of 10 µM to 100 µM is commonly used.[1][5] The IC50 for inhibiting the β-arrestin1 and β-arrestin2 interaction with β2-adaptin is approximately 19.1 µM and 15.6 µM, respectively.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell death or reduced viability | This compound may be inducing apoptosis or cell cycle arrest in your cell line. | 1. Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the IC50 of this compound for cytotoxicity in your cells. 2. Conduct an apoptosis assay (e.g., Annexin V/PI staining, caspase activation assay) to confirm if apoptosis is being induced. 3. Analyze the cell cycle distribution by flow cytometry to check for cell cycle arrest. 4. If apoptosis or cell cycle arrest is confirmed, consider using a lower concentration of this compound or reducing the treatment duration. |
| Inconsistent or no effect on GPCR endocytosis | 1. The GPCR of interest may not utilize the β-arrestin/AP2 pathway for internalization. 2. The concentration of this compound is suboptimal. 3. The experimental conditions (e.g., incubation time) are not optimal. | 1. Confirm the endocytosis pathway of your GPCR of interest from the literature. As a control, test this compound on a receptor known to internalize via the β-arrestin/AP2 pathway (e.g., β2-adrenergic receptor, V2-vasopressin receptor).[3] 2. Perform a dose-response experiment to find the optimal this compound concentration. 3. Optimize the pre-incubation time with this compound (typically 30 minutes) and the agonist stimulation time. |
| Increased Reactive Oxygen Species (ROS) production | This compound can potentiate agonist-induced ROS production in certain cell types, like neutrophils, likely through effects on the actin cytoskeleton.[4][5] | 1. Measure ROS levels using a fluorescent probe (e.g., DCFH-DA) and flow cytometry or a luminol-based assay.[2] 2. To mitigate this, consider co-treatment with an antioxidant as a control. Common antioxidants include N-acetylcysteine (NAC) or Vitamin C.[6][7] Perform preliminary experiments to determine a non-toxic and effective concentration of the antioxidant. 3. Investigate the involvement of the actin cytoskeleton using inhibitors like Latrunculin A as a positive control for ROS potentiation in neutrophils. |
| Altered downstream signaling (e.g., ERK, cAMP) not correlating with endocytosis inhibition | This compound's effect on signaling can be complex and may not solely be a consequence of blocking endocytosis. It can also affect signaling cascades that are regulated by β-arrestin scaffolding, independent of internalization. | 1. Carefully dissect the signaling pathway. Use specific inhibitors for upstream and downstream components to pinpoint where this compound's effect is occurring. 2. Use β-arrestin knockout/knockdown cells to determine if the signaling effect is β-arrestin-dependent. 3. Compare the temporal dynamics of signaling with and without this compound. Some signaling events are initiated at the plasma membrane while others occur from endosomes. |
III. Data Presentation
The following tables summarize the quantitative data available for this compound's effects.
Table 1: On-Target Activity of this compound
| Parameter | Target | IC50 / EC50 | Cell Line | Reference |
| Inhibition of β-arrestin1/β2-adaptin interaction | β-arrestin1/AP2 | 19.1 µM | HEK293T | [3] |
| Inhibition of β-arrestin2/β2-adaptin interaction | β-arrestin2/AP2 | 15.6 µM | HEK293T | [3] |
| Inhibition of cAMP production (V2R stimulation) | cAMP signaling | ~7.9 µM | HEK293T | |
| Inhibition of cAMP production (β2AR stimulation) | cAMP signaling | ~7.9 µM | HEK293T |
Table 2: Off-Target Cellular Stress Effects of this compound
| Parameter | Effect | IC50 / EC50 | Cell Line | Reference |
| Potentiation of ROS production (FPR2 agonist-induced) | Oxidative Stress | ~2 µM (EC50) | Human Neutrophils | [1] |
| Induction of Apoptosis | Cytotoxicity | Not Available | Breast Cancer Cells | |
| Induction of G0/G1 Cell Cycle Arrest | Cytotoxicity | Not Available | Breast Cancer Cells |
IV. Experimental Protocols
Caspase-3 Activation Assay for Apoptosis
This protocol is for a colorimetric assay to detect the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound or vehicle control.
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cells using the desired concentration of this compound for the appropriate time.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare the reaction buffer by adding DTT.
-
Add the reaction buffer to each well containing the cell lysate.
-
Add the DEVD-pNA substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound or vehicle control.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Measurement of Intracellular ROS Production
This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS in neutrophils.
Materials:
-
Isolated human neutrophils.
-
This compound.
-
Agonist (e.g., fMLP or PMA).
-
DCFH-DA probe.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from whole blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in a suitable buffer (e.g., RPMI 1640).
-
-
Staining and Treatment:
-
Load the cells with DCFH-DA by incubating them with the probe.
-
Wash the cells to remove excess probe.
-
Pre-incubate the cells with this compound or vehicle control for a short period (e.g., 5 minutes).
-
-
ROS Induction and Measurement:
-
Stimulate the cells with an agonist to induce ROS production.
-
Immediately acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Analyze the shift in fluorescence intensity in stimulated versus unstimulated cells, and in this compound-treated versus vehicle-treated cells. An increase in fluorescence indicates an increase in intracellular ROS.
-
V. Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylcysteine Reverses Anxiety and Oxidative Damage Induced by Unpredictable Chronic Stress in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Vitamin C Supplementation on Oxidative Stress and Neutrophil Inflammatory Response in Acute and Regular Exercise - PMC [pmc.ncbi.nlm.nih.gov]
Refining Barbadin dosage for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Barbadin in cell-based experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the β-arrestin/AP2 endocytic complex.[1] It functions by specifically inhibiting the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2] This action blocks the agonist-promoted endocytosis of many G protein-coupled receptors (GPCRs) without preventing the initial recruitment of β-arrestin to the receptor.[1][2][3]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting β-arrestin/AP2-dependent endocytosis, this compound has been shown to impact downstream signaling cascades. For instance, it fully blocks V2-vasopressin receptor (V2R)-stimulated ERK1/2 activation and reduces cAMP accumulation promoted by both the V2R and the β2-adrenergic receptor (β2AR).[1][3][4] In the broader context of cancer biology, β-arrestins are known to be involved in regulating key signaling pathways such as ERK, JNK, and Akt, which control tumor cell growth and migration.[5]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined for its interaction with β-arrestin isoforms. The reported IC50 values are approximately 19.1 µM for β-arrestin1 and 15.6 µM for β-arrestin2.[5][6] For the inhibition of agonist-promoted cAMP production, an IC50 of around 7.9 mM has been reported.[4]
Q4: What is a recommended starting concentration for this compound in a new cell line?
A4: Based on published studies, a common concentration range for this compound in cell-based assays is between 50 µM and 100 µM.[2][3][4] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is strongly recommended to perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Is this compound's effect reversible?
A5: The reversibility of this compound's effects has been assessed. Washing out the compound before agonist stimulation has been shown to restore the interaction between β-arrestin and β2-adaptin, indicating that its action is reversible.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: IC50 Values for this compound
| Target | Assay Type | Reported IC50 | Reference |
| β-arrestin1 / β2-adaptin interaction | BRET Assay | 19.1 µM | [5][6] |
| β-arrestin2 / β2-adaptin interaction | BRET Assay | 15.6 µM | [5][6] |
| Agonist-stimulated cAMP production | Functional Assay | ~7.9 mM | [4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| HEK293T | BRET Assay | 100 µM | Inhibition of β-arrestin/β2-adaptin interaction | [2][3] |
| HEK293T | Western Blot | 50 µM | Inhibition of V2R-stimulated ERK1/2 phosphorylation | [4] |
| HEK293SL | Co-immunoprecipitation | 50 µM | Inhibition of endogenous AP2 co-immunoprecipitation with Flag-β-arrestin2 | [2] |
| HEK293 | FACS-monitored Endocytosis | Not specified | Significant inhibition of agonist-promoted endocytosis | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Dosage using a Cell Viability (MTT) Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a specific cell line and identifying a suitable concentration range for further experiments.
Materials:
-
Your specific cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count your cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (0 µM this compound) to determine the percentage of cell viability. Plot the cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details how to assess the effect of this compound on a key downstream signaling event, the phosphorylation of ERK1/2.
Materials:
-
Your specific cell line
-
6-well plates
-
This compound
-
Agonist for your GPCR of interest (e.g., AVP for V2R)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 30 minutes.[4]
-
Stimulate the cells with the specific agonist (e.g., 100 nM AVP) for a time course (e.g., 0, 2, 5, 10, 15 minutes).[4]
-
Protein Extraction: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Troubleshooting Guide
Q: High cell toxicity is observed even at low concentrations of this compound. What should I do?
A:
-
Verify this compound Concentration: Double-check the calculations for your stock solution and dilutions. An error in calculation is a common source of unexpected results.[7]
-
Reduce Incubation Time: Your cell line might be particularly sensitive to this compound. Try reducing the treatment duration.
-
Perform a Viability Assay: Conduct a thorough dose-response and time-course experiment using an MTT or similar cell viability assay to determine the precise cytotoxic threshold for your specific cell line.
-
Check Vehicle Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used as a vehicle is not toxic to your cells. Run a vehicle-only control.
Q: No significant inhibition of the target pathway (e.g., ERK phosphorylation) is observed. What are the possible reasons?
A:
-
Suboptimal this compound Concentration: The concentration used may be too low for your cell line or experimental setup. Refer to your dose-response curve and consider increasing the concentration.
-
Incorrect Timing: The timing of agonist stimulation and sample collection is critical for observing changes in phosphorylation. Optimize the time course of agonist treatment.
-
This compound Inactivity: Ensure that the this compound compound has been stored correctly and has not degraded. If possible, test its activity in a well-established positive control system.[8]
-
Pathway Independence: The signaling pathway you are studying might not be β-arrestin/AP2-dependent in your specific cell line or under your experimental conditions. This compound specifically inhibits β-arrestin/AP2-dependent endocytosis and signaling.[1][3] Consider investigating alternative pathways.
-
Reagent and Protocol Issues: Review your entire experimental protocol for potential errors.[7] Confirm that all reagents, especially antibodies for Western blotting, are working correctly by using positive and negative controls.[8]
Q: There is high variability between experimental replicates. How can this be minimized?
A:
-
Standardize Cell Handling: Ensure consistency in cell seeding density, passage number, and overall cell health.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment to avoid degradation.
-
Automate Pipetting: Use multichannel or electronic pipettes for liquid handling to improve precision, especially in 96-well plate assays.
-
Increase Replicate Number: Increasing the number of technical and biological replicates can help to identify and mitigate the impact of random errors.
Visualizations
Caption: Mechanism of this compound action on GPCR endocytosis.
Caption: General workflow for this compound dosage and effect analysis.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. go.zageno.com [go.zageno.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in Replicating Barbadin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating and conducting experiments with Barbadin, a selective inhibitor of the β-arrestin/AP2 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of the protein-protein interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This inhibition prevents the recruitment of AP2 to the β-arrestin/GPCR complex, thereby blocking clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs).[1][2][3]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been reported to have IC50 values of approximately 19.1 µM for inhibiting the β-arrestin1/β2-adaptin interaction and 15.6 µM for the β-arrestin2/β2-adaptin interaction.[4]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is soluble in DMSO.[4] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment to avoid degradation.
Troubleshooting Guides
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction
This guide addresses common issues encountered when using BRET to measure the inhibitory effect of this compound on the interaction between β-arrestin and β2-adaptin.
| Observed Problem | Potential Cause | Recommended Solution |
| High background BRET signal in the absence of agonist. | 1. Overexpression of donor (e.g., β-arrestin-Rluc) and/or acceptor (e.g., β2-adaptin-YFP) constructs leading to non-specific interactions.[5][6] 2. Spectral overlap between the donor emission and acceptor excitation spectra.[5] | 1. Optimize the ratio of donor to acceptor plasmid DNA during transfection. Perform a donor saturation assay to determine the optimal ratio that gives a specific signal without excessive background.[7][8] 2. Use BRET pairs with better spectral separation (e.g., BRET2 or NanoBRET) if available.[8][9] |
| No or weak BRET signal upon agonist stimulation. | 1. Inefficient expression or localization of the fusion proteins. 2. The chosen GPCR does not efficiently recruit β-arrestin and AP2. 3. The distance between the donor and acceptor is greater than the Förster distance (~10 nm) for energy transfer.[6] | 1. Verify the expression and correct subcellular localization of the fusion proteins via Western blot or fluorescence microscopy. 2. Use a GPCR known to undergo robust β-arrestin-dependent endocytosis (e.g., V2R, β2AR, AT1R).[3] 3. Ensure the BRET donor and acceptor tags are placed on the appropriate termini of the proteins to allow for proximity upon interaction. |
| Inconsistent inhibition by this compound. | 1. This compound precipitation in the assay medium. 2. Insufficient pre-incubation time with this compound. 3. Degradation of this compound in the working solution. | 1. Ensure the final DMSO concentration is kept to a minimum and that this compound is fully dissolved before adding to the cells. Sonication may aid dissolution.[4] 2. Pre-incubate cells with this compound for at least 30 minutes before adding the agonist to allow for cell permeability and target engagement.[3] 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| This compound inhibits the BRET signal, but the effect is not dose-dependent. | 1. This compound cytotoxicity at higher concentrations. 2. Saturation of the inhibitory effect at the concentrations tested. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Test a wider range of this compound concentrations, including lower concentrations, to establish a proper dose-response curve. |
GPCR Endocytosis Assay
This section provides troubleshooting for assays measuring the effect of this compound on agonist-induced GPCR internalization.
| Observed Problem | Potential Cause | Recommended Solution |
| High basal receptor internalization in the absence of agonist. | 1. Overexpression of the receptor leading to constitutive endocytosis. 2. Cell stress or unhealthy cells. | 1. Reduce the amount of receptor plasmid used for transfection or generate a stable cell line with moderate expression levels.[1] 2. Ensure cells are healthy and not overgrown before starting the experiment. |
| No or weak agonist-induced endocytosis. | 1. The chosen GPCR does not internalize efficiently upon agonist stimulation. 2. Insufficient agonist concentration or stimulation time. 3. The epitope tag on the receptor is not accessible to the antibody in cell-surface staining assays. | 1. Use a GPCR known for robust endocytosis (e.g., V2R, β2AR).[3] 2. Optimize the agonist concentration and stimulation time course for your specific receptor and cell line. 3. Ensure the epitope tag (e.g., HA or FLAG) is placed at the N-terminus of the receptor for extracellular accessibility.[1] |
| This compound does not block endocytosis. | 1. The GPCR internalizes through a β-arrestin/AP2-independent pathway. 2. Incorrect this compound concentration or incubation time. | 1. Confirm that the GPCR of interest utilizes the clathrin/β-arrestin/AP2 pathway for endocytosis. This compound does not affect β-arrestin-independent internalization.[3] 2. Use a concentration of this compound known to be effective (e.g., 50-100 µM) and pre-incubate for at least 30 minutes.[3] |
| High variability between replicate wells or experiments. | 1. Inconsistent cell seeding density. 2. Variations in antibody incubation or washing steps. 3. Inconsistent timing of agonist and inhibitor addition. | 1. Ensure a uniform cell monolayer by proper cell counting and seeding. 2. Standardize all incubation times and washing procedures. Use a multichannel pipette for simultaneous additions where possible. 3. Use a timer and a well-organized plate layout to ensure consistency. |
Western Blot for ERK1/2 Phosphorylation
This guide is for troubleshooting the analysis of this compound's effect on agonist-induced ERK1/2 phosphorylation.
| Observed Problem | Potential Cause | Recommended Solution |
| High basal ERK1/2 phosphorylation. | 1. Presence of growth factors in the serum. 2. Cell stress due to over-confluency or harsh handling. | 1. Serum-starve the cells for several hours (e.g., 4-24 hours) before the experiment to reduce basal signaling.[10] 2. Plate cells at an appropriate density and handle them gently. |
| No or weak agonist-induced ERK1/2 phosphorylation. | 1. The GPCR does not couple to the ERK pathway in your cell line. 2. Suboptimal agonist concentration or stimulation time. 3. Inefficient protein extraction or phosphatase activity during lysis. | 1. Confirm that your GPCR of interest is known to activate the ERK pathway. 2. Perform a time-course and dose-response experiment for agonist-induced ERK1/2 phosphorylation to determine the optimal conditions.[11] 3. Use a lysis buffer containing phosphatase inhibitors and keep samples on ice.[10] |
| This compound enhances ERK1/2 phosphorylation instead of inhibiting it. | 1. Off-target effects of this compound at high concentrations. 2. Complex, cell-type specific signaling pathways where β-arrestin/AP2-mediated endocytosis might be inhibitory to certain phases of ERK signaling. | 1. Perform a dose-response analysis to see if the effect is concentration-dependent. 2. Investigate the kinetics of ERK phosphorylation. This compound is expected to inhibit the sustained phase of ERK activation that is often dependent on endosomal signaling. |
| Inconsistent band intensities for total ERK1/2. | 1. Unequal protein loading. 2. Inefficient protein transfer. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Normalize phospho-ERK1/2 signal to total ERK1/2 signal for each sample.[10] 2. Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Assay | Reference |
| IC50 for β-arrestin1/β2-adaptin interaction | 19.1 µM | BRET | [4] |
| IC50 for β-arrestin2/β2-adaptin interaction | 15.6 µM | BRET | [4] |
| Effective concentration for blocking GPCR endocytosis | 50-100 µM | FACS, ebBRET | [3] |
| Effective concentration for inhibiting ERK1/2 activation | 50 µM | Western Blot | [3] |
Experimental Protocols
BRET Assay for β-arrestin/β2-adaptin Interaction
Objective: To measure the inhibitory effect of this compound on the agonist-induced interaction between β-arrestin and β2-adaptin.
Materials:
-
HEK293 cells
-
Plasmids: GPCR of interest (e.g., V2R), β-arrestin1/2-Rluc, β2-adaptin-YFP
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound stock solution (in DMSO)
-
GPCR agonist
-
Coelenterazine h (BRET substrate)
-
BRET-compatible plate reader
Procedure:
-
Co-transfect HEK293 cells with plasmids encoding the GPCR, β-arrestin-Rluc (donor), and β2-adaptin-YFP (acceptor). Optimize the DNA ratio to achieve a good signal-to-background window.
-
24-48 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.
-
Allow cells to adhere for at least 6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C.
-
Add the GPCR agonist to stimulate the interaction.
-
Immediately before reading, add coelenterazine h to a final concentration of 5 µM.
-
Measure the luminescence signals at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm) using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle-treated, agonist-stimulated control to determine the percent inhibition by this compound.
GPCR Endocytosis Assay (Whole-Cell ELISA)
Objective: To quantify the effect of this compound on agonist-induced GPCR internalization.
Materials:
-
HEK293 cells
-
Plasmid: N-terminally HA- or FLAG-tagged GPCR
-
24-well plates
-
This compound stock solution (in DMSO)
-
GPCR agonist
-
Primary antibody against the epitope tag (e.g., anti-FLAG M2-HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Transfect HEK293 cells with the N-terminally tagged GPCR plasmid and seed into 24-well plates.
-
24-48 hours post-transfection, wash the cells with serum-free medium.
-
Pre-treat the cells with this compound (e.g., 100 µM) or DMSO vehicle for 30 minutes at 37°C.
-
Stimulate the cells with the agonist at a predetermined optimal concentration and for various time points at 37°C. A non-stimulated control should be included.
-
Place the plate on ice to stop endocytosis and wash with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Incubate with an HRP-conjugated primary antibody against the epitope tag to label the cell surface receptors.
-
Wash thoroughly to remove unbound antibody.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm.
-
The amount of receptor internalization is determined by the decrease in absorbance compared to the non-stimulated control.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
HEK293 cells expressing the GPCR of interest
-
6-well plates
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
GPCR agonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Pre-treat the cells with this compound (e.g., 50 µM) or DMSO vehicle for 30 minutes.
-
Stimulate with the agonist for a predetermined time (e.g., 5-10 minutes).
-
Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using an HRP-conjugated secondary antibody and ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Visualizations
Caption: Mechanism of action of this compound in the GPCR signaling pathway.
Caption: Experimental workflow for the this compound BRET assay.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. berthold.com [berthold.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Barbadin degradation
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential degradation of Barbadin during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance and reliability of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound stock solutions?
A1: Proper preparation and storage of this compound stock solutions are crucial for maintaining its integrity.
-
Solvent Selection: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 3.33 mg of this compound in 1 mL of high-purity DMSO.
-
Storage Conditions: Store the solid powder at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for shorter periods (1-12 months).[1][3]
| Parameter | Recommendation | Source |
| Storage (Solid) | -20°C | [2] |
| Storage (DMSO Stock) | -80°C (long-term) or -20°C (short-term) | [1][3] |
| Recommended Solvent | DMSO | [1] |
| Freeze-Thaw Cycles | Avoid | [2] |
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its thienopyrimidine core structure, potential degradation pathways may include:
-
Oxidative Degradation: The thiophene ring in thienopyrimidine derivatives can be susceptible to oxidation.[4][5] This can be mediated by exposure to air, reactive oxygen species in cell culture media, or certain experimental reagents.
-
Hydrolysis: The pyrimidinone ring may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6][7][8] The stability of this compound in aqueous buffers at various pH values should be considered.
-
Photodegradation: Heterocyclic compounds containing thiophene and pyrimidine rings can be sensitive to light. Prolonged exposure to light, especially UV, should be avoided during experiments and storage.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: It is recommended to perform a stability study of this compound in your specific experimental buffer or cell culture medium. A general protocol is outlined below.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution (e.g., cell culture medium, assay buffer) over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer or medium
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Temperature-controlled incubator
-
Light-protected containers (e.g., amber vials)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Prepare a control sample of the experimental buffer without this compound.
-
aliquot the this compound solution into multiple light-protected containers for each time point and condition to be tested (e.g., different temperatures, light exposure).
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions (e.g., 37°C for cell culture experiments, room temperature, 4°C).
-
Protect samples from light unless photostability is being assessed.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (t=0) serves as the baseline.
-
-
Sample Analysis:
-
At each time point, analyze the samples by a validated analytical method, such as HPLC-UV, to quantify the remaining concentration of this compound.
-
Develop an HPLC method that can separate this compound from potential degradation products. A generic starting point could be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Data Presentation:
| Time (hours) | Temperature (°C) | Light Condition | % this compound Remaining |
| 0 | 37 | Dark | 100 |
| 2 | 37 | Dark | |
| 4 | 37 | Dark | |
| 8 | 37 | Dark | |
| 24 | 37 | Dark | |
| 48 | 37 | Dark |
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments using this compound.
Troubleshooting Inconsistent Results in GPCR Endocytosis or β-Arrestin Recruitment Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal | Endogenous agonists in serum. | Perform serum starvation of cells before the assay.[9] |
| Constitutive receptor activity. | Test different clones with varying receptor expression levels.[9] | |
| Low or no agonist-stimulated response | Insufficient receptor or β-arrestin expression. | Verify expression levels of the receptor and β-arrestin.[9] |
| This compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution. Assess this compound stability in the assay buffer. | |
| Incorrect assay conditions (time, temperature). | Optimize incubation time and temperature for the specific receptor and cell line.[9] | |
| Variability between experiments | Inconsistent cell density. | Ensure consistent cell seeding density for each experiment.[10] |
| Freeze-thaw cycles of this compound stock. | Use fresh aliquots of this compound stock solution for each experiment. | |
| Presence of "frequent hitters" or artifacts in HTS. | Rule out non-specific compound activity or assay interference.[11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the interaction between β-arrestin and AP2.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Barbadin
Welcome to the Technical Support Center for Barbadin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective small molecule inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][2][3] Its primary mechanism of action is to block the agonist-promoted endocytosis of G protein-coupled receptors (GPCRs) that are dependent on the β-arrestin/AP2 pathway.[1][3][4] This inhibition is achieved by this compound binding to β2-adaptin, which prevents its interaction with β-arrestin.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve this compound in DMSO to a concentration of 10-30 mg/mL. For in vivo experiments, a fresh working solution should be prepared on the day of use. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] To avoid precipitation when preparing working solutions for cell culture, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before mixing. If precipitation occurs, sonication can be used to aid dissolution.[1]
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. However, a concentration of 100 µM has been shown to be effective in inhibiting GPCR endocytosis in HEK293T cells with a pre-incubation time of 30 minutes.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Does this compound affect β-arrestin recruitment to the receptor?
A5: No, this compound selectively inhibits the interaction between β-arrestin and β2-adaptin without interfering with the recruitment of β-arrestin to the activated GPCR at the plasma membrane.[2][4] This makes it a valuable tool for distinguishing between the roles of β-arrestin in receptor scaffolding and in endocytosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - Temperature shock when diluting cold stock solution into warm medium.- High concentration of this compound.- Interaction with components in the serum or medium. | - Pre-warm both the this compound stock solution and the culture medium to 37°C before mixing.- Use sonication to help dissolve any precipitate that forms.- Prepare fresh working solutions for each experiment and do not store diluted solutions.- Consider using a lower final concentration of this compound or a different solvent system if the problem persists. |
| Inconsistent or no effect on GPCR endocytosis | - Suboptimal concentration of this compound.- Insufficient pre-incubation time.- The GPCR of interest does not utilize the β-arrestin/AP2-dependent endocytosis pathway.- Degradation of this compound due to improper storage. | - Perform a dose-response curve to determine the optimal effective concentration for your cell line and receptor.- Ensure a sufficient pre-incubation time (e.g., 30 minutes) to allow this compound to enter the cells and bind to β2-adaptin.- Confirm that the endocytosis of your GPCR is indeed β-arrestin and AP2-dependent. This compound will not inhibit β-arrestin-independent or AP2-independent internalization.[4]- Verify that this compound has been stored correctly and prepare a fresh stock solution if necessary. |
| Observed cytotoxicity or off-target effects | - High concentrations of this compound can induce apoptosis and cell cycle arrest in some cell lines.[1]- The solvent (e.g., DMSO) may be causing toxicity at higher concentrations. | - Determine the cytotoxic threshold of this compound for your specific cell line using a viability assay (e.g., MTT or LDH assay).[6][7]- Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells. Include a vehicle-only control in your experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for β-arrestin1 interaction | 19.1 µM | [1] |
| IC50 for β-arrestin2 interaction | 15.6 µM | [1] |
| Effective concentration in HEK293T cells | 100 µM | [2][5] |
| Pre-incubation time in HEK293T cells | 30 minutes | [2][5] |
| Storage of powder | -20°C for up to 3 years | |
| Storage of stock solution in solvent | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: GPCR Endocytosis Inhibition Assay using Flow Cytometry
This protocol describes how to assess the effect of this compound on agonist-induced GPCR internalization using flow cytometry.
Materials:
-
Cells expressing the GPCR of interest (e.g., HA-tagged)
-
This compound
-
Agonist for the GPCR of interest
-
Primary antibody against the extracellular tag of the GPCR
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Methodology:
-
Seed cells in a 12-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle (DMSO) for 30 minutes at 37°C.[5]
-
Stimulate the cells with the agonist at a predetermined optimal concentration and for a specific time course (e.g., 0, 5, 15, 30, 45 minutes) at 37°C to induce endocytosis.[5]
-
Stop the endocytosis by placing the plate on ice and washing the cells with ice-cold PBS.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour on ice.
-
Wash the cells three times with ice-cold PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 30 minutes on ice in the dark.
-
Wash the cells three times with ice-cold PBS.
-
Detach the cells and resuspend in PBS.
-
Analyze the fluorescence intensity of the cell surface receptors using a flow cytometer. A decrease in fluorescence intensity in agonist-treated cells compared to untreated cells indicates receptor internalization. This compound-treated cells should show a reduced decrease in fluorescence upon agonist stimulation.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of GPCR endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for a GPCR endocytosis inhibition assay using this compound.
Caption: Logical troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
Optimizing experimental conditions for Barbadin studies
Welcome to the technical support center for Barbadin studies. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a small molecule inhibitor that selectively targets the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2] Its primary mechanism is to block the coupling of β-arrestin to the endocytic machinery without preventing the initial recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR).[3] This makes this compound a unique tool to dissect the role of β-arrestin/AP2-dependent endocytosis in GPCR signaling and trafficking.[1]
Q2: How should I prepare, store, and handle this compound?
A: Proper handling is crucial for maintaining the compound's integrity.
-
Solubility: this compound is soluble in DMSO.[4]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the solid compound and DMSO stock solution at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, prepare fresh dilutions of the stock solution in your cell culture medium or buffer. Ensure the final DMSO concentration in your assay is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Q3: What is the recommended working concentration for this compound in cell-based assays?
A: The optimal concentration depends on the specific cell type, GPCR, and experimental endpoint. However, most studies use concentrations ranging from 10 µM to 100 µM.[5] A dose-response experiment is highly recommended to determine the most effective concentration for your specific system. Pre-incubation of cells with this compound for 30 minutes prior to agonist stimulation is a common practice.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published studies.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target Interaction / Pathway | Reported IC₅₀ | Cell System | Reference |
| β-arrestin1 / β2-adaptin Interaction | 19.1 µM | HEK293T | [4][6] |
| β-arrestin2 / β2-adaptin Interaction | 15.6 µM | HEK293T | [4][6] |
| Agonist-stimulated cAMP Production (V2R) | ~7.9 µM | HEK293T | [1] |
Table 2: Recommended Experimental Concentrations
| Assay Type | Typical Concentration | Pre-incubation Time | Reference |
| BRET Assays (β-arrestin/AP2) | 50 - 100 µM | 30 min | [5] |
| GPCR Endocytosis Assays | 50 - 100 µM | 30 min | [1] |
| ERK1/2 Phosphorylation | 50 µM | 30 min | |
| Co-immunoprecipitation | 50 µM | 20 min | [3] |
Troubleshooting Guide
Problem 1: My target GPCR is still internalizing in the presence of this compound.
-
Possible Cause 1: β-arrestin/AP2-Independent Internalization: Your GPCR may utilize an internalization pathway that does not depend on the β-arrestin/AP2 complex. This compound specifically inhibits this interaction and will not block other endocytic routes.[1][4] For instance, the N-formyl peptide receptor 2 (FPR2) internalizes even when the β-arrestin/AP2 interaction is blocked by this compound.[7][8]
-
Solution: Use a positive control receptor known to internalize via the β-arrestin/AP2 pathway, such as the β2-adrenergic receptor (β2AR) or the vasopressin V2 receptor (V2R), to confirm this compound's activity in your cell system.[1]
-
-
Possible Cause 2: Suboptimal Concentration: The concentration of this compound may be too low to achieve full inhibition.
-
Solution: Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific receptor and cell line.
-
Problem 2: I'm observing unexpected cellular effects, such as cytotoxicity or off-target signaling.
-
Possible Cause 1: Cell-Type Specific Effects: this compound has been reported to have effects beyond endocytosis inhibition in certain contexts. For example, it was found to induce apoptosis and autophagy in breast cancer cells and potentiate the release of reactive oxygen species (ROS) in neutrophils.[7][8]
-
Solution: Carefully characterize the effects of this compound in your specific cell model. Include appropriate controls to distinguish between on-target (endocytosis inhibition) and potential off-target effects. Assess cell viability (e.g., using an MTT or similar assay) at your working concentration.
-
-
Possible Cause 2: High DMSO Concentration: The vehicle (DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final DMSO concentration is identical in all wells (including untreated controls) and does not exceed a non-toxic level (e.g., 0.1%).
-
Problem 3: this compound is not inhibiting ERK1/2 activation or cAMP accumulation as expected.
-
Possible Cause: Signaling Pathway Independence: The specific signaling pathway you are studying may not be dependent on β-arrestin/AP2-mediated endocytosis for that particular receptor. This compound is a tool to probe this specific link. For example, this compound did not block EGF-stimulated ERK1/2 activation, which is consistent with its GPCR-focused mechanism.
-
Solution: Use a well-characterized positive control system where signaling is known to be dependent on endocytosis (e.g., V2R-stimulated ERK1/2 activation).[1] This will validate that this compound is active and capable of modulating signaling when the mechanism is relevant.
-
Experimental Protocols
Protocol 1: BRET Assay for β-arrestin/β2-adaptin Interaction
This protocol is adapted from studies monitoring the interaction between β-arrestin1-RlucII and β2-adaptin-YFP in HEK293T cells.[1][5]
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates.
-
Co-transfect cells with plasmids encoding your target GPCR, β-arrestin-RlucII, and β2-adaptin-YFP using a suitable transfection reagent.
-
-
Cell Plating for Assay:
-
24 hours post-transfection, detach cells and re-plate them in a white, clear-bottom 96-well plate at a suitable density.
-
-
This compound Pre-incubation:
-
Allow cells to adhere for another 24 hours.
-
Carefully replace the medium with a buffer (e.g., Tyrode's buffer).
-
Add this compound (e.g., final concentration of 100 µM) or DMSO vehicle to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h) to all wells.
-
Immediately after substrate addition, add the GPCR agonist (e.g., 100 nM AVP for V2R) or vehicle to stimulate the interaction.
-
Measure luminescence signals at wavelengths corresponding to the RlucII donor (e.g., ~480 nm) and the YFP acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).
-
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol describes how to assess the effect of this compound on agonist-stimulated ERK1/2 phosphorylation.
-
Cell Culture and Serum Starvation:
-
Plate cells (e.g., HEK293T expressing the V2R) in 12-well plates.
-
Once cells reach ~80% confluency, serum-starve them for at least 4 hours to reduce basal ERK1/2 activity.
-
-
This compound Treatment and Stimulation:
-
Pre-treat the cells with this compound (e.g., 50 µM) or DMSO vehicle for 30 minutes at 37°C.
-
Stimulate the cells with the appropriate agonist (e.g., 100 nM AVP) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: this compound binds to β2-adaptin, inhibiting the β-arrestin/AP2 interaction.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. otavachemicals.com [otavachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Barbadin on AP2 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the adaptor protein 2 (AP2) and β-arrestin is a critical step in the clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs). Inhibiting this interaction provides a valuable tool to dissect the roles of GPCR internalization in signaling and to explore potential therapeutic avenues. This guide provides a comparative overview of Barbadin, a selective inhibitor of the AP2-β-arrestin interaction, and outlines key experimental protocols for its validation.
This compound: A Unique Tool for a Specific Interaction
Currently, this compound is the only well-characterized, commercially available small molecule inhibitor that selectively targets the interaction between the β2-adaptin subunit of AP2 and β-arrestin.[1][2][3][4] While no direct competitor compounds are readily available for comparison, this guide will evaluate this compound's performance against a negative control (DMSO) and a hypothetical ideal inhibitor.
Performance Comparison
| Feature | This compound | Negative Control (e.g., DMSO) | Ideal Inhibitor (Hypothetical) |
| Target | β-arrestin/β2-adaptin interaction | No specific target | Highly specific for the β-arrestin/AP2 interaction |
| IC50 (β-arrestin1) | 19.1 µM[1][2] | Not applicable | < 1 µM |
| IC50 (β-arrestin2) | 15.6 µM[1][2] | Not applicable | < 1 µM |
| Mechanism | Binds to the β2-adaptin subunit of AP2, preventing β-arrestin binding[4] | Vehicle | Potent and reversible allosteric or competitive inhibition |
| Cell Permeability | Yes | Yes | High |
| Off-target Effects | Does not affect receptor/β-arrestin interaction or AP2-independent endocytosis[3][4] | Minimal | None |
| Effective Concentration | 50-100 µM in cell-based assays[4][5][6] | Not applicable | Low nanomolar range |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical GPCR endocytosis pathway and the specific point of action for this compound.
Experimental Protocols
Validating the inhibitory effect of this compound on the AP2-β-arrestin interaction requires robust and specific assays. Below are detailed protocols for three key experimental approaches.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique to monitor protein-protein interactions in living cells.[7][8][9] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection: Plate HEK293 cells or other suitable cell lines in 96-well plates. Co-transfect cells with plasmids encoding for β-arrestin fused to a BRET donor (e.g., β-arrestin-RLuc) and the β2-adaptin subunit of AP2 fused to a BRET acceptor (e.g., β2-adaptin-YFP).
-
Compound Treatment: 24-48 hours post-transfection, replace the culture medium with a serum-free medium. Add this compound at various concentrations (e.g., 1-100 µM) or DMSO as a vehicle control and incubate for 30 minutes.
-
Agonist Stimulation: Add a specific agonist for an endogenously or co-expressed GPCR known to undergo β-arrestin- and AP2-dependent endocytosis.
-
BRET Measurement: Add the RLuc substrate (e.g., coelenterazine h) to each well. Immediately measure the luminescence signal at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A decrease in the BRET ratio in the presence of this compound indicates inhibition of the β-arrestin-AP2 interaction.
Co-immunoprecipitation (Co-IP)
Co-IP is a classic technique used to study protein-protein interactions.[10][11][12][13] It involves using an antibody to pull down a specific protein ("bait") and its interacting partners ("prey") from a cell lysate.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., HEK293) and transfect with a tagged version of β-arrestin (e.g., Flag-β-arrestin2). Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for 20-30 minutes before stimulating with a GPCR agonist for a short period (e.g., 5 minutes).[4][6]
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot to detect the presence of the β2-adaptin subunit of AP2 and Flag-β-arrestin. A reduced amount of co-immunoprecipitated AP2 in this compound-treated samples compared to the control indicates inhibition.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells.[14][15][16][17][18] A signal is generated only when the two target proteins are in very close proximity (typically <40 nm).
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound or DMSO, followed by stimulation with a GPCR agonist.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Antibody Incubation: Incubate the cells with primary antibodies raised in different species that specifically recognize β-arrestin and the β2-adaptin subunit of AP2.
-
PLA Probe Incubation: Add PLA probes, which are secondary antibodies conjugated with unique oligonucleotides that will bind to the primary antibodies.
-
Ligation and Amplification: If the proteins are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection and Imaging: The amplified DNA is detected using fluorescently labeled oligonucleotides. The resulting fluorescent spots, each representing a single protein-protein interaction, are visualized and quantified using a fluorescence microscope. A decrease in the number of PLA signals per cell in this compound-treated samples indicates inhibition of the interaction.
Conclusion
This compound stands as a crucial pharmacological tool for investigating the intricate roles of the β-arrestin/AP2-mediated endocytic pathway. While the landscape of inhibitors for this specific interaction is currently limited, the experimental frameworks provided in this guide offer a robust approach to validate the effects of this compound and to characterize any future alternatives that may emerge. The careful application of techniques such as BRET, Co-IP, and PLA will continue to be instrumental in advancing our understanding of GPCR signaling and trafficking.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 14. clyte.tech [clyte.tech]
- 15. aboligo.com [aboligo.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 18. 近接ライゲーションアッセイ(PLA)の原理 [sigmaaldrich.com]
A Comparative Guide to Barbadin and Other GPCR Endocytosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Their signaling is tightly regulated, with β-arrestin-mediated endocytosis playing a crucial role in desensitization, trafficking, and initiation of distinct signaling cascades. The development of specific inhibitors of this process is critical for dissecting these pathways and for the development of novel therapeutics. This guide provides a detailed comparison of Barbadin, a selective inhibitor of the β-arrestin/AP2 interaction, with other molecules used to study and modulate GPCR endocytosis.
Mechanism of Action: The β-Arrestin Pathway
Upon agonist binding and subsequent phosphorylation of a GPCR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction sterically hinders further G protein coupling, leading to desensitization. Subsequently, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, primarily the clathrin adaptor protein AP2. This β-arrestin/AP2 complex formation is a critical step for the internalization of the receptor into clathrin-coated pits.
Unraveling GPCR Signaling: A Comparative Analysis of Barbadin and siRNA-Mediated β-Arrestin Knockdown
A comprehensive guide for researchers, scientists, and drug development professionals on cross-validating the effects of the β-arrestin/AP2 inhibitor, Barbadin, with siRNA-mediated protein knockdown. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to facilitate the robust investigation of G protein-coupled receptor (GPCR) signaling pathways.
In the intricate world of cellular signaling, dissecting the precise roles of individual proteins is paramount. The small molecule inhibitor this compound and small interfering RNA (siRNA) technology represent two powerful and complementary tools for probing the function of β-arrestins, key regulators of GPCR activity. This guide offers a side-by-side comparison of their effects, empowering researchers to design rigorous experiments and interpret their findings with greater confidence.
This compound is a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex.[1] This interaction is a critical step in the clathrin-mediated endocytosis of many GPCRs. By blocking this process, this compound allows for the uncoupling of receptor internalization from other β-arrestin-mediated functions, such as scaffolding for downstream signaling cascades.
Conversely, siRNA-mediated knockdown offers a direct approach to reduce the total cellular pool of β-arrestin proteins. This genetic intervention provides a valuable orthogonal method to validate the on-target effects of pharmacological inhibitors like this compound and to elucidate the broader contributions of β-arrestins to cellular processes.
Performance Comparison: this compound vs. β-Arrestin siRNA Knockdown
To facilitate a clear comparison, the following table summarizes the quantitative effects of this compound and β-arrestin siRNA on two key downstream signaling events regulated by GPCRs: Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation.
| Parameter | This compound Treatment | β-Arrestin siRNA Knockdown | References |
| Target | β-arrestin/β2-adaptin interaction | β-arrestin mRNA | [1] |
| Mechanism | Inhibition of protein-protein interaction | mRNA degradation, preventing protein synthesis | |
| Effect on GPCR Endocytosis | Inhibition | Inhibition | [1] |
| Effect on V2R-stimulated ERK1/2 Phosphorylation | Complete blockade | Significant reduction | [2] |
| Effect on β2AR-stimulated cAMP Accumulation | Significant blunting | Enhanced accumulation (due to reduced desensitization) | [2][3] |
| This compound IC50 for β2AR-stimulated cAMP production | ~7.9 μM | Not Applicable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for this compound treatment and siRNA-mediated knockdown of β-arrestin.
This compound Treatment Protocol
This protocol is adapted from studies investigating the effect of this compound on GPCR signaling in HEK293 cells.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well or 96-well plates) to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 10-100 µM). A vehicle control (DMSO alone) should be prepared in parallel.
-
Pre-treatment: Aspirate the culture medium and replace it with the media containing this compound or vehicle control. Incubate the cells for 30 minutes at 37°C.
-
GPCR Agonist Stimulation: Following pre-treatment, add the specific GPCR agonist at the desired concentration and incubate for the appropriate time to stimulate the signaling pathway of interest (e.g., 5-15 minutes for ERK1/2 phosphorylation or cAMP accumulation).
-
Cell Lysis and Analysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in an appropriate lysis buffer. The cell lysates can then be analyzed by Western blotting for phosphorylated proteins (e.g., p-ERK1/2) or by specific enzyme-linked immunosorbent assay (ELISA) kits for second messengers (e.g., cAMP).
β-Arrestin siRNA Knockdown Protocol
This protocol provides a general framework for transfecting cells with siRNA to knockdown β-arrestin expression.
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting human β-arrestin-1 and/or β-arrestin-2. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the siRNA (e.g., to a final concentration of 50-100 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 48-72 hours at 37°C to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown: After incubation, harvest a subset of the cells to validate the knockdown efficiency by Western blotting or quantitative real-time PCR (qRT-PCR) for β-arrestin expression.
-
Functional Assays: The remaining cells can be used for functional assays, such as agonist-stimulated ERK1/2 phosphorylation or cAMP accumulation, as described in the this compound treatment protocol.
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in the GPCR signaling pathway.
Caption: Workflow for cross-validating this compound's effects with siRNA.
References
Barbadin Analogs: A Comparative Analysis for Researchers
A deep dive into the inhibitory effects of Barbadin and its analogs on the β-arrestin/AP2 interaction, providing researchers with comparative data and detailed experimental protocols to guide future studies in GPCR signaling and trafficking.
This compound has emerged as a valuable chemical probe for dissecting the intricate mechanisms of G protein-coupled receptor (GPCR) regulation. By selectively inhibiting the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex, this compound allows for the specific investigation of the role of this interaction in GPCR endocytosis and subsequent downstream signaling events.[1][2][3] This guide provides a comparative analysis of this compound and its commercially available analogs, presenting key performance data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Performance Comparison of this compound Analogs
A preliminary structure-activity relationship (SAR) study of this compound and four of its analogs reveals the critical role of the benzylphenyl moiety in its inhibitory activity. The data, summarized in the table below, is derived from a Bioluminescence Resonance Energy Transfer (BRET)-based assay measuring the interaction between β-arrestin1/2 and β2-adaptin.
| Compound | Structure | % Inhibition of β-arrestin1/β2-adaptin Interaction (at 100 µM) | % Inhibition of β-arrestin2/β2-adaptin Interaction (at 100 µM) |
| This compound | 2-(benzhydryl)-5,7-dimethyl-3H-thieno[2,3-d]pyrimidin-4(7H)-one | ~50% | ~50% |
| Analog A | 2-benzyl-5,7-dimethyl-3H-thieno[2,3-d]pyrimidin-4(7H)-one | Lower inhibitory action | Lower inhibitory action |
| Analog B | 5,7-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4(7H)-one | Lower inhibitory action | Lower inhibitory action |
| Analog C | 2-(1,2-diphenylethyl)-5,7-dimethyl-3H-thieno[2,3-d]pyrimidin-4(7H)-one | Lower inhibitory action | Lower inhibitory action |
| Compound 43 | 2-(4-benzylphenyl)-5,7-dimethyl-3H-thieno[2,3-d]pyrimidin-4(7H)-one | Lower inhibitory action | Lower inhibitory action |
Note: The qualitative "lower inhibitory action" is based on the findings of Beautrait et al. (2017), where the branched aliphatic and/or extended phenyl group on this compound's thieno-pyrimidinone core was found to be essential for its inhibitory action. Specific percentage inhibition values for the analogs were not explicitly provided in the primary literature.
Key Findings from the SAR Study:
-
The benzyl-phenyl moiety of this compound is crucial for its inhibitory effect, likely by mimicking key phenylalanine residues in β-arrestin that are essential for binding to β2-adaptin.
-
Analogs lacking one of the two phenyl rings (Analogs A and B, and Compound 43) or those with altered distance and flexibility between these rings (Analog C) exhibit diminished inhibitory activity.
Experimental Protocols
β-arrestin/β2-adaptin Interaction Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the interaction between β-arrestin and β2-adaptin in live cells.
Materials:
-
HEK293T cells
-
Expression plasmids for β-arrestin1/2 fused to Renilla luciferase (RlucII)
-
Expression plasmid for β2-adaptin fused to Yellow Fluorescent Protein (YFP)
-
GPCR expression plasmid (e.g., V2R, β2AR, or AT1R)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white opaque microplates
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible microplate reader
-
This compound and its analogs
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well white opaque microplates.
-
Co-transfect cells with plasmids encoding the GPCR of interest, β-arrestin1/2-RlucII, and β2-adaptin-YFP using a suitable transfection reagent.
-
-
Compound Treatment:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium.
-
Pre-incubate the cells with this compound, its analogs, or vehicle control (e.g., DMSO) at the desired concentrations for 30 minutes.
-
-
Agonist Stimulation:
-
Add the specific agonist for the transfected GPCR to the wells to stimulate the interaction.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence signals at the wavelengths corresponding to the RlucII donor (e.g., 485 nm) and the YFP acceptor (e.g., 530 nm) using a BRET-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the BRET ratio to the vehicle control to determine the percentage of inhibition for each compound.
-
GPCR Endocytosis Assay
This protocol describes a method to assess the effect of this compound analogs on agonist-induced GPCR endocytosis.
Materials:
-
HEK293T cells stably expressing a tagged GPCR (e.g., HA-tagged or FLAG-tagged)
-
Cell culture medium
-
Agonist for the specific GPCR
-
This compound and its analogs
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293T cells expressing the tagged GPCR.
-
Seed cells into appropriate culture plates (e.g., 24-well plates).
-
-
Compound Treatment:
-
Pre-incubate the cells with this compound, its analogs, or vehicle control for 30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with the GPCR agonist for a specific time course (e.g., 0, 5, 15, 30 minutes) at 37°C to induce endocytosis.
-
-
Immunostaining:
-
Place the plates on ice to stop endocytosis.
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Block the cells with blocking solution.
-
Incubate the cells with the primary antibody against the epitope tag.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
-
Quantification of Surface Receptors:
-
Wash the cells extensively.
-
Quantify the fluorescence intensity of the cell surface receptors using a flow cytometer or a high-content imaging system.
-
-
Data Analysis:
-
Calculate the percentage of internalized receptors by comparing the fluorescence intensity of agonist-stimulated cells to that of unstimulated cells.
-
Determine the effect of each this compound analog on receptor endocytosis.
-
Visualizing the Mechanism of Action
To better understand the role of the β-arrestin/AP2 interaction and the experimental approach to its study, the following diagrams are provided.
Caption: GPCR signaling pathway highlighting this compound's inhibitory action.
Caption: Experimental workflow for the BRET-based interaction assay.
References
Confirming Barbadin's Specificity in GPCR Endocytosis Research: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to generating reliable and translatable data. This guide provides a comparative analysis of Barbadin, a selective inhibitor of the β-arrestin/AP2 interaction, with an alternative tool, Pitstop 2, for inhibiting clathrin-mediated endocytosis (CME). We present key control experiments and supporting data to underscore the importance of target specificity in dissecting G protein-coupled receptor (GPCR) signaling and trafficking.
This compound has emerged as a valuable tool for studying the role of β-arrestin in GPCR endocytosis. It selectively targets the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex, a crucial step in the recruitment of GPCRs to clathrin-coated pits.[1] This guide outlines experimental approaches to confirm this compound's specificity and compares its performance against Pitstop 2, a commonly used inhibitor of CME with a different mechanism of action.
Comparative Analysis of Inhibitor Specificity
A key differentiator for any small molecule inhibitor is its selectivity for its intended target. While both this compound and Pitstop 2 inhibit CME, their mechanisms and off-target profiles differ significantly.
| Inhibitor | Primary Target | Mechanism of Action | Reported IC50 | Known Off-Target Effects |
| This compound | β-arrestin/β2-adaptin interaction | Competitively inhibits the binding of β-arrestin to the β2-adaptin subunit of the AP2 complex.[1] | 19.1 μM (β-arrestin1)[2], 15.6 μM (β-arrestin2)[3][2] | Does not affect β-arrestin recruitment to the GPCR, nor the interaction of clathrin with β2-adaptin.[1] Does not inhibit β-arrestin-independent or AP2-independent endocytosis.[1][4] |
| Pitstop 2 | Clathrin terminal domain | Competitively inhibits the interaction of endocytic accessory proteins (e.g., amphiphysin) with the N-terminal domain of clathrin.[5][6] | 12 μM (inhibition of amphiphysin association with clathrin TD)[5] | Can inhibit clathrin-independent endocytosis.[7] May have effects on mitotic spindle integrity.[6] A negative control compound is available to help assess off-target effects. |
Experimental Workflows for Validating Specificity
To rigorously validate the specificity of this compound, a series of control experiments are essential. These experiments are designed to demonstrate that the observed effects are due to the specific inhibition of the β-arrestin/AP2 interaction and not a result of off-target activities.
A critical experiment to confirm this compound's mechanism is to assess its effect on the recruitment of β-arrestin to the activated GPCR at the plasma membrane, which should remain unaffected.[1] This can be achieved using techniques like Bioluminescence Resonance Energy Transfer (BRET).
Signaling Pathway Context
This compound's targeted action allows for the specific dissection of the role of β-arrestin/AP2-dependent endocytosis in downstream signaling pathways, such as the ERK1/2 MAP kinase cascade.
By specifically blocking the β-arrestin/AP2 interaction, this compound has been shown to inhibit agonist-promoted endocytosis of receptors like the β2-adrenergic receptor (β2AR), V2-vasopressin receptor (V2R), and angiotensin-II type-1 receptor (AT1R).[1][4] This blockade can, in turn, affect downstream signaling events that are dependent on receptor internalization and β-arrestin scaffolding, such as the activation of ERK1/2 and the modulation of cAMP accumulation.[1][8]
Detailed Experimental Protocol: BRET Assay for β-arrestin/β2-adaptin Interaction
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to quantitatively measure the effect of this compound on the interaction between β-arrestin and β2-adaptin in living cells.
Objective: To determine the dose-dependent inhibitory effect of this compound on the agonist-induced interaction between β-arrestin and β2-adaptin.
Materials:
-
HEK293 cells
-
Expression vectors for β-arrestin1/2 fused to a BRET donor (e.g., Rluc)
-
Expression vector for β2-adaptin fused to a BRET acceptor (e.g., YFP)
-
Expression vector for a GPCR of interest (e.g., V2R)
-
Cell culture reagents
-
Transfection reagent
-
This compound
-
GPCR agonist (e.g., Arginine Vasopressin - AVP for V2R)
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate suitable for luminescence measurements.
-
Co-transfect the cells with the expression vectors for the BRET donor- and acceptor-tagged proteins and the GPCR.
-
-
Compound Treatment:
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells and incubate for a specified time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add the specific GPCR agonist to induce the interaction between β-arrestin and β2-adaptin.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: this compound should dose-dependently inhibit the agonist-induced BRET signal, indicating a disruption of the β-arrestin/β2-adaptin interaction. Control experiments should include wells without agonist to determine the basal BRET signal and wells with a known inactive compound to control for non-specific effects.
Conclusion
References
- 1. biocompare.com [biocompare.com]
- 2. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 6. Pitstop 2 | Clathrin inhibitor | Probechem Biochemicals [probechem.com]
- 7. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Barbadin's Modulatory Effects on GPCR Signaling: A Comparative Analysis
A detailed examination of Barbadin's consistency as a β-arrestin/AP2 inhibitor reveals nuanced, receptor-specific effects on G-protein coupled receptor (GPCR) endocytosis and downstream signaling pathways. While this compound effectively inhibits the internalization of several prototypical GPCRs, its impact is not universal, highlighting the complexity of β-arrestin-mediated regulation.
This compound is a selective small-molecule inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2.[1][2] This interaction is a crucial step in the clathrin-mediated endocytosis of many GPCRs. By disrupting this process, this compound provides a valuable tool to dissect the roles of β-arrestin in receptor trafficking and signaling. However, experimental evidence indicates that the consistency of this compound's effects is highly dependent on the specific GPCR .
Comparative Efficacy of this compound Across Different GPCRs
This compound has been demonstrated to effectively block the agonist-promoted endocytosis of several well-characterized GPCRs, including the β2-adrenergic receptor (β2AR), the V2-vasopressin receptor (V2R), and the angiotensin-II type-1 receptor (AT1R).[1] In contrast, studies on the formyl peptide receptor 2 (FPR2) have shown that this compound does not inhibit its internalization, suggesting that FPR2 utilizes a β-arrestin/AP2-independent endocytic pathway.[3] This finding underscores a critical point: the cellular machinery governing GPCR endocytosis is not uniform across all receptors.
The inhibitory concentration (IC50) of this compound for the interaction between β-arrestin and β2-adaptin has been determined to be 19.1 μM for β-arrestin1 and 15.6 μM for β-arrestin2.[4] While these values indicate potent inhibition of the direct molecular interaction, the functional consequences for downstream signaling pathways vary between different GPCRs.
| GPCR | Effect on Endocytosis | Downstream Signaling Modulation | Reference |
| β2-Adrenergic Receptor (β2AR) | Inhibition | Blunts cAMP accumulation | [1] |
| V2-Vasopressin Receptor (V2R) | Inhibition | Fully blocks ERK1/2 activation and blunts cAMP accumulation | [1] |
| Angiotensin-II Type-1 Receptor (AT1R) | Inhibition | Not explicitly detailed in the provided results | [1] |
| Formyl Peptide Receptor 2 (FPR2) | No Inhibition | Potentiates Reactive Oxygen Species (ROS) production | [3] |
Deciphering Signaling Pathways with this compound
This compound's utility extends beyond studying endocytosis; it is instrumental in dissecting β-arrestin-dependent signaling. For the V2R, this compound completely abolishes agonist-stimulated ERK1/2 activation, demonstrating the dependence of this signaling cascade on the β-arrestin/AP2 complex.[1] In the case of both V2R and β2AR, this compound curtails cAMP accumulation, suggesting a role for the β-arrestin/AP2 interaction in sustaining G-protein-mediated signaling.[1]
The unexpected effect of this compound on FPR2 signaling, where it enhances ROS production without affecting endocytosis, points to a more intricate role for the AP2 complex in cellular signaling than previously understood.[3] It suggests that AP2 may participate in signaling scaffolds independently of its role in cargo internalization.
Alternative Approaches to Modulating β-Arrestin Pathways
While this compound offers a specific mechanism of action, other molecules can be used to probe β-arrestin-dependent processes.
-
Pitstop 2: This molecule is a well-known inhibitor of clathrin-mediated endocytosis. However, unlike this compound's targeted disruption of the β-arrestin/AP2 interaction, Pitstop 2 has a broader mechanism and has been shown to have off-target effects on clathrin-independent endocytosis as well.
-
Biased Agonists: Molecules such as TRV-120027 for the AT1R are designed to preferentially activate β-arrestin signaling pathways over G-protein-mediated pathways. These compounds offer a complementary approach to understanding the distinct functional outcomes of β-arrestin engagement.
A direct, quantitative comparison of this compound with a wide array of other β-arrestin pathway inhibitors across a comprehensive panel of GPCRs is not yet available in the scientific literature.
Visualizing this compound's Mechanism of Action
To illustrate the molecular interactions and experimental workflows discussed, the following diagrams are provided.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative studies of Barbadin in different biological systems
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Barbadin's performance in various biological systems. This compound is a selective small-molecule inhibitor of the β-arrestin/β2-adaptin interaction, a critical step in the clathrin-mediated endocytosis of many G protein-coupled receptors (GPCRs). This guide will delve into its mechanism of action, compare its efficacy with other endocytosis inhibitors, and provide detailed experimental protocols for key assays.
Mechanism of Action
This compound disrupts the internalization of GPCRs by specifically inhibiting the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex.[1][2] This action prevents the recruitment of the receptor-β-arrestin complex to clathrin-coated pits, a crucial step for endocytosis.[2] Notably, this compound does not interfere with the initial recruitment of β-arrestin to the activated GPCR.[1][2] This specific mode of action makes it a valuable tool for dissecting the roles of β-arrestin in both receptor trafficking and signaling.
Comparative Performance Data
The following tables summarize the quantitative data on this compound's efficacy in various assays, including comparisons with other commonly used endocytosis inhibitors.
Table 1: Inhibitory Activity of this compound on β-Arrestin/β2-Adaptin Interaction
| β-Arrestin Isoform | IC50 (μM) | Assay Type | Cell Line | Reference |
| β-arrestin1 | 19.1 | BRET | HEK293T | [1] |
| β-arrestin2 | 15.6 | BRET | HEK293T | [1] |
Table 2: Comparative Inhibition of GPCR Endocytosis
| Inhibitor | Target Receptor(s) | Concentration (μM) | % Inhibition | Assay Type | Cell Line | Reference |
| This compound | V2R, β2AR | 100 | Significant inhibition | FACS | HEK293T | [1] |
| Pitstop2 | V2R, β2AR | 100 | Comparable to this compound | FACS | HEK293T | [1] |
| Dyngo-4a | V2R, β2AR | 30 | Comparable to this compound | FACS | HEK293T | [1] |
| This compound | FPR2 | 100 | No inhibition | ebBRET | HEK293 | [3] |
Table 3: Effect of this compound on Downstream Signaling
| Signaling Pathway | Receptor | Effect | IC50 (μM) | Assay Type | Cell Line | Reference |
| ERK1/2 Phosphorylation | V2R | Full blockade | - | Western Blot | HEK293T | [1] |
| cAMP Accumulation | V2R | Blunted | ~7.9 | BRET | HEK293T | [4] |
| cAMP Accumulation | β2AR | Blunted | ~7.9 | BRET | HEK293T | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.
Caption: Mechanism of action of this compound in inhibiting GPCR endocytosis.
Caption: A typical workflow for a BRET assay to measure protein-protein interactions.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin/β2-Adaptin Interaction
This protocol is designed to quantify the interaction between β-arrestin and β2-adaptin in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding β-arrestin1/2 fused to a Renilla luciferase variant (Rluc)
-
Plasmid encoding β2-adaptin fused to a yellow fluorescent protein variant (YFP)
-
GPCR-expressing plasmid (e.g., V2R, β2AR)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent
-
This compound
-
GPCR agonist
-
Coelenterazine h (BRET substrate)
-
White, clear-bottom 96-well plates
-
Luminometer capable of dual-wavelength detection
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates.
-
Co-transfect cells with plasmids for the GPCR, β-arrestin-Rluc, and β2-adaptin-YFP using a suitable transfection reagent.
-
-
Cell Seeding for Assay:
-
24 hours post-transfection, detach and resuspend cells.
-
Seed the cells into white, clear-bottom 96-well plates.
-
-
Compound Treatment:
-
48 hours post-transfection, pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the specific GPCR agonist to the wells and incubate for the desired time (e.g., 15 minutes) at 37°C.
-
-
BRET Measurement:
-
Add Coelenterazine h to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission signal by the Rluc emission signal.
-
Plot the BRET ratio against the this compound concentration to determine the IC50 value.
-
GPCR Endocytosis Assay using Flow Cytometry (FACS)
This protocol measures the internalization of a GPCR from the cell surface.
Materials:
-
HEK293T cells stably expressing an N-terminally HA-tagged GPCR (e.g., HA-V2R)
-
Cell culture medium and supplements
-
This compound, Pitstop2, or Dyngo-4a
-
GPCR agonist
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., anti-HA antibody)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HEK293T cells stably expressing the HA-tagged GPCR.
-
-
Compound Treatment:
-
Pre-incubate cells with this compound (100 μM), Pitstop2 (100 μM), Dyngo-4a (30 μM), or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Stimulate the cells with the GPCR agonist for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C to induce endocytosis.
-
-
Antibody Staining (on ice to prevent further trafficking):
-
Wash cells with ice-cold PBS.
-
Incubate with a primary anti-HA antibody in blocking buffer.
-
Wash with ice-cold PBS.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer.
-
Wash with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Fix the cells with fixation buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in mean fluorescence intensity indicates receptor internalization.
-
-
Data Analysis:
-
Quantify the percentage of remaining surface receptors at each time point and for each inhibitor.
-
Compare the extent of endocytosis inhibition between the different compounds.
-
Discussion and Conclusion
This compound presents itself as a highly specific and valuable tool for studying the roles of the β-arrestin/AP2 complex in GPCR biology. Its ability to block endocytosis without affecting the initial recruitment of β-arrestin to the receptor allows for the decoupling of these two events.
The comparative data shows that this compound's inhibitory effect on the endocytosis of prototypical GPCRs like the V2R and β2AR is comparable to that of broader-spectrum endocytosis inhibitors such as Pitstop2 and Dyngo-4a. However, the finding that this compound does not inhibit the endocytosis of the FPR2 receptor, despite blocking the AP2/β-arrestin interaction, suggests the existence of alternative, β-arrestin/AP2-independent internalization pathways for certain GPCRs.[3] This highlights the importance of selecting appropriate tools and biological systems for studying specific receptor trafficking mechanisms.
Furthermore, the significant impact of this compound on downstream signaling pathways, such as ERK1/2 activation and cAMP accumulation, underscores the critical role of β-arrestin/AP2-mediated endocytosis in modulating GPCR signaling.[1][4]
References
- 1. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Barbadin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal plans for Barbadin, a selective β-arrestin/β2-adaptin interaction inhibitor.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste should be strictly followed. This compound should be treated as a potentially hazardous chemical, and its disposal must comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review all available safety information and to be familiar with your institution's chemical hygiene plan.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required. Ensure it is buttoned and sleeves are rolled down.
-
Respiratory Protection: If working with the powder outside of a ventilated enclosure or if aerosolization is possible, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust particles.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Small Spills: For small spills of this compound powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. The area can then be decontaminated with an appropriate solvent (e.g., a detergent solution followed by water), with all cleaning materials also collected for hazardous waste disposal.
-
Large Spills: For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill kits). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
This compound Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers.
-
Waste Identification and Segregation:
-
All waste materials containing this compound must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with incompatible materials.
-
Solid waste (e.g., contaminated gloves, weighing paper, paper towels) should be collected separately from liquid waste (e.g., unused solutions).
-
-
Waste Collection and Labeling:
-
Use designated, leak-proof, and chemically compatible containers for waste collection.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. The accumulation start date should also be clearly visible.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills from reaching drains.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Quantitative Data Summary
| Property | Data |
| Chemical Name | 3-Amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one |
| CAS Number | 356568-70-2 |
| Molecular Formula | C₁₉H₁₅N₃OS |
| Molecular Weight | 333.41 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C for long-term storage |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. All laboratory personnel must be trained in proper hazardous waste management procedures.
Personal protective equipment for handling Barbadin
Essential Safety and Handling Guide for Barbadin
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound, a selective β-arrestin/β2-adaptin interaction inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on best practices for handling similar research-grade chemical powders and their solutions in Dimethyl Sulfoxide (DMSO), the recommended solvent.[1][3][4] Users should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
Chemical and Physical Properties
This compound is a research chemical used to study G protein-coupled receptor (GPCR) internalization.[1][2] It is a white to beige powder.[3]
| Property | Value | Source |
| Chemical Name | 3-Amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one | Axon Medchem |
| CAS Number | 356568-70-2 | [1][2][3] |
| Molecular Formula | C₁₉H₁₅N₃OS | [1][4] |
| Molecular Weight | 333.41 g/mol | [1][3][4] |
| Solubility | Soluble in DMSO | [1][3][4] |
| Storage | Store at -20°C for long-term storage.[5] | Biorbyt |
Personal Protective Equipment (PPE) and Engineering Controls
Due to its nature as a fine powder and its use in DMSO, which can enhance skin absorption of other chemicals, a stringent PPE and engineering control regimen is mandatory.
Handling Solid this compound
| Control | Specification |
| Engineering Controls | Handle in a certified chemical fume hood to avoid inhalation of dust. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned lab coat. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large quantities or if a fume hood is not available. Consult your institution's safety officer. |
Handling this compound in DMSO Solution
DMSO is known to readily penetrate the skin and can carry dissolved substances with it. Therefore, enhanced precautions are necessary.
| Control | Specification |
| Engineering Controls | Always handle solutions in a chemical fume hood. |
| Eye Protection | Chemical splash goggles are required. |
| Hand Protection | Use double gloves (e.g., nitrile) or chemical-resistant gloves such as butyl rubber or neoprene. Nitrile gloves may degrade with prolonged DMSO contact. |
| Body Protection | A fully buttoned lab coat. Consider a chemically resistant apron if handling larger volumes. |
Operational Plans: Step-by-Step Handling Workflow
The following workflow outlines the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams. |
| This compound-DMSO Solutions | Collect in a designated, sealed, and labeled hazardous waste container for organic solvents. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. Sharps should be placed in a puncture-proof sharps container. |
| Contaminated PPE (e.g., gloves) | Place in a sealed bag and dispose of as solid hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation:
-
Don all required PPE for handling both solid this compound and DMSO solutions.
-
Ensure the chemical fume hood is operational and the work surface is clean.
-
Label microcentrifuge tubes for the stock solution.
-
-
Weighing this compound:
-
Inside the chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For a 1 mL 10 mM stock solution, you will need 3.33 mg of this compound (MW = 333.41 g/mol ).
-
Use a weigh boat or directly weigh into a pre-tared microcentrifuge tube.
-
Close the primary container of this compound powder immediately after use.
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C in clearly labeled, sealed containers.
-
It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Cleanup:
-
Wipe down the work surface in the fume hood with a suitable decontaminating agent.
-
Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, as hazardous waste according to the disposal plan.
-
Wash hands thoroughly after doffing PPE.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
